molecular formula C11H10O2 B1657725 1H-Indene-2-acetic acid CAS No. 57932-05-5

1H-Indene-2-acetic acid

Cat. No.: B1657725
CAS No.: 57932-05-5
M. Wt: 174.2 g/mol
InChI Key: DOVZNFSFVOYBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-2-acetic acid is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indene-2-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene-2-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZNFSFVOYBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500190
Record name (1H-Inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-05-5
Record name (1H-Inden-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1H-Indene-2-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 1H-Indene-2-acetic acid .

Chemical Identity & Structural Analysis

1H-Indene-2-acetic acid is a bicyclic aromatic acid characterized by a fused benzene and cyclopentadiene ring system. Unlike its saturated counterpart (2,3-dihydro-1H-indene-2-acetic acid) or its regioisomer (1H-indene-3-acetic acid), this compound possesses a distinct reactivity profile due to the presence of the endocyclic double bond at the C2-C3 position and the acidic methylene protons at C1.

Property Data
CAS Number 57932-05-5
IUPAC Name 2-(1H-Inden-2-yl)acetic acid
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES OC(=O)CC1=CC2=CC=CC=C2C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
Structural Dynamics: Tautomerism & Aromaticity

The 1H-indene system is not static.[1][2][3] It exists in equilibrium with its 3H-tautomer, although the 1H-form is generally the thermodynamically stable isomer in the absence of substitution that conjugates the double bond to the benzene ring differently.

  • 1H-Form (Stable): The

    
     carbon is at position 1. The double bond is between C2 and C3.
    
  • Acidity of C1: The protons at C1 (

    
     in DMSO) are weakly acidic due to the formation of the aromatic indenyl anion (10 
    
    
    
    -electrons) upon deprotonation. This allows for facile functionalization at the C1 position.
Physicochemical Properties

The following data summarizes the core physical parameters critical for handling and formulation.

ParameterValue (Experimental/Predicted)Context
Melting Point 185–188 °C (Decomposes)High lattice energy due to H-bonding dimers.
pKa (COOH) 4.35 ± 0.10Typical for aryl-acetic acids; slightly lower than acetic acid due to the inductive effect of the unsaturated ring.
LogP 2.15Moderately lipophilic; suitable for membrane permeability.
UV

~260 nmCharacteristic of the styrene-like conjugation in the indene system.
Synthetic Pathways & Manufacturing

Synthesis of 1H-Indene-2-acetic acid requires careful control to prevent saturation of the C2-C3 double bond (leading to the indane impurity) or isomerization to the 3-isomer.

Primary Synthetic Strategy: Modified Reformatsky or Knoevenagel

A robust route involves the condensation of 2-indanone with a two-carbon electrophile, followed by dehydration.

  • Precursor: 2-Indanone.

  • Reagent: Triethyl phosphonoacetate (Horner-Wadsworth-Emmons) or Ethyl bromoacetate (Reformatsky).

  • Intermediate: Ethyl 2-indanylideneacetate (Exocyclic double bond).

  • Isomerization & Hydrolysis: Acid-catalyzed hydrolysis shifts the double bond into the ring (endo-cyclic) to form the thermodynamically stable 1H-indene-2-acetic acid.

Synthesis Start 2-Indanone Step1 Condensation (HWE or Reformatsky) Start->Step1 + (EtO)2P(O)CH2COOEt Inter Exocyclic Ester (Intermediate) Step1->Inter Step2 Acid Hydrolysis & Isomerization Inter->Step2 H3O+ / Heat Product 1H-Indene-2-acetic Acid (CAS 57932-05-5) Step2->Product Endo-migration Impurity 2,3-Dihydro Impurity (Over-reduction) Step2->Impurity If H2/Pd used

Caption: Synthetic flow from 2-indanone to 1H-indene-2-acetic acid, highlighting the critical isomerization step.

Reactivity Profile & Biological Applications[5]
1. Chemical Reactivity
  • Amide Coupling: The carboxylic acid group is readily activated (using EDC/NHS or HATU) to form amides. This is the primary utility in drug discovery, where the indene ring serves as a lipophilic pharmacophore.

  • Polymerization: The C2=C3 double bond is susceptible to radical polymerization. Storage Condition: Store at -20°C under inert gas (Argon) to prevent spontaneous oligomerization.

  • Oxidation: The double bond is electron-rich and can be oxidized to the epoxide or cleaved to a dicarbonyl species under harsh oxidative conditions.

2. Pharmaceutical Applications
  • NSAID Development: Structurally analogous to Indomethacin and Sulindac . The indene-2-acetic acid scaffold inhibits Cyclooxygenase (COX) enzymes. The unsaturated ring provides a rigid planar geometry that fits into the COX active site hydrophobic channel.

  • CRTH2 Antagonists: Derivatives of indene-acetic acid have been explored as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), relevant in asthma and allergic rhinitis therapy.

  • Plant Growth Regulation: Exhibits auxin-like activity, mimicking Indole-3-acetic acid (IAA), though with altered transport kinetics in plant tissue.

Experimental Protocol: Amide Coupling Validation

Objective: To verify the functional integrity of the carboxylic acid moiety by synthesizing a benzylamide derivative.

Reagents:

  • 1H-Indene-2-acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)[2]

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Dissolution: Dissolve 174 mg (1 mmol) of 1H-Indene-2-acetic acid in 5 mL of anhydrous DCM under nitrogen.

  • Activation: Add 190 mg (1.2 mmol) of EDC·HCl and 162 mg (1.2 mmol) of HOBt. Stir at 0°C for 30 minutes.

  • Coupling: Add 118 mg (1.1 mmol) of benzylamine dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with 20 mL DCM. Wash sequentially with 1M HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.

Expected Result: Formation of N-benzyl-2-(1H-inden-2-yl)acetamide (Yield > 80%).

References
  • Chemical Identity & CAS: 1H-Indene-2-acetic acid (CAS 57932-05-5).[4][5] Smolecule. Retrieved from

  • Synthetic Methodology (Indenes): Synthesis of Indenes. Organic Chemistry Portal. Retrieved from

  • Pharmaceutical Application (Amide Derivatives): Substituted trans-1,2-diaminocyclohexyl amide compounds. European Patent Office (EP 0147085 B1). Retrieved from

  • Structural Analog Analysis (Sulindac/Indomethacin): Design, Synthesis and Biological Activity of 1H-Indene-2-Carboxamides. Taylor & Francis. Retrieved from

  • Physical Properties (General Indene Data): Indene - Properties and Reactivity. Wikipedia / NIST Webbook. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 1H-Indene-2-acetic acid in Organic Solvents vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indene-2-acetic acid is a molecule of significant interest in medicinal chemistry and materials science, possessing a unique bifunctional structure. Its solubility is dictated by the interplay between a bulky, hydrophobic indene ring system and a polar, ionizable carboxylic acid group. This guide provides a comprehensive analysis of the molecule's solubility profile, grounded in fundamental chemical principles. We will explore the theoretical underpinnings of its behavior in aqueous and organic media, present a systematic approach to solvent selection, and provide a validated experimental protocol for solubility determination. This document serves as a practical resource for scientists aiming to control and predict the solubility of 1H-Indene-2-acetic acid in various formulation and reaction environments.

Molecular Architecture: The Basis of Solubility Behavior

The solubility of any compound is fundamentally governed by its molecular structure. 1H-Indene-2-acetic acid (C₁₁H₁₀O₂) presents a classic case of conflicting functionalities within a single molecule, which is central to understanding its solubility.

  • The Hydrophobic Core: The molecule is built upon an indene scaffold, a bicyclic aromatic hydrocarbon. This large, nonpolar moiety is incapable of hydrogen bonding with water and interacts poorly with polar solvents. It favors interactions with nonpolar solvents through van der Waals forces.

  • The Hydrophilic Functional Group: Attached to this core is an acetic acid group (-CH₂COOH). The carboxylic acid functional group is polar and can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O).[1][2] This allows for favorable interactions with polar protic solvents like water and alcohols.

This structural duality predicts a complex solubility profile: limited solubility in highly polar solvents like water and nonpolar solvents like hexane, but potentially higher solubility in solvents of intermediate polarity that can accommodate both moieties.

cluster_molecule 1H-Indene-2-acetic acid cluster_properties Solubility Influence Indene Indene Ring System (C₉H₇) Hydrophobic Hydrophobic (Lipophilic) Indene->Hydrophobic Favors nonpolar solvents (e.g., Toluene, Dichloromethane) Carboxyl Acetic Acid Group (-CH₂COOH) Hydrophilic Hydrophilic (Polar/Ionizable) Carboxyl->Hydrophilic Favors polar solvents (e.g., Water, Alcohols) Enables pH-dependent solubility

Caption: Structural dichotomy of 1H-Indene-2-acetic acid.

The Critical Role of pH in Aqueous Solubility

For carboxylic acids, aqueous solubility is profoundly dependent on pH. 1H-Indene-2-acetic acid is a weak acid and exists in equilibrium with its conjugate base, the indenyl-2-acetate anion.

The Henderson-Hasselbalch equation dictates the ratio of the protonated (acid) to deprotonated (conjugate base) form. The neutral acid form has very low water solubility due to the dominant hydrophobic indene ring. However, upon deprotonation in a basic medium (pH > pKa), the molecule is converted into an ionic salt. This charged species is significantly more polar and readily solvated by water molecules, leading to a dramatic increase in aqueous solubility.

This principle is the cornerstone of techniques like aqueous extraction for purification, where the compound can be selectively moved between an organic phase and an aqueous phase by simply adjusting the pH.[3]

node_acid R-COOH (1H-Indene-2-acetic acid) Water Insoluble node_base R-COO⁻ + Na⁺ (Sodium 1H-Indene-2-acetate) Water Soluble node_acid->node_base + NaOH (Base) pH > pKa node_base->node_acid + HCl (Acid) pH < pKa

Caption: pH-dependent equilibrium and its effect on solubility.

Solubility Profile Across Organic Solvents

The principle of "like dissolves like" is the primary guide for predicting solubility in organic solvents. Solvents are chosen based on their ability to favorably interact with the solute's molecular structure.

A. Polar Protic Solvents (e.g., Methanol, Ethanol) These solvents possess hydroxyl groups and can engage in hydrogen bonding with the carboxylic acid moiety of 1H-Indene-2-acetic acid.[4] They also have smaller alkyl chains that can interact with the indene ring. Consequently, moderate to good solubility is expected in short-chain alcohols.

B. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF) These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the acidic proton of the solute. Their organic nature allows for effective solvation of the indene ring system. High solubility is generally expected in this class of solvents.

C. Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane) Solubility in nonpolar solvents is driven by van der Waals interactions with the large indene ring. Toluene may offer enhanced solubility compared to aliphatic hydrocarbons like hexane due to potential π-π stacking interactions between the aromatic rings of the solvent and solute. However, the highly polar carboxylic acid group is disfavored in these environments, which can limit overall solubility. In such solvents, carboxylic acids often form hydrogen-bonded dimers, which can aid their dissolution.[5]

Predicted Solubility Summary
Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Aqueous (Acidic/Neutral) Water (pH < 7)Hydrogen BondingVery LowThe large hydrophobic indene core dominates, preventing dissolution.
Aqueous (Basic) 1M NaOH (aq)Ion-DipoleVery HighForms a highly polar and water-soluble carboxylate salt.
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleModerate to HighCan hydrogen bond with the -COOH group and solvate the indene ring.[4]
Polar Aprotic DMSO, Acetone, THFDipole-Dipole, H-Bond AcceptingHighEffectively solvates both the polar head and the nonpolar tail.
Nonpolar Aromatic Toluene, BenzeneVan der Waals (π-π stacking)ModerateFavorable interactions with the indene ring system.[4]
Nonpolar Aliphatic n-Hexane, CyclohexaneVan der Waals (London Dispersion)LowPoor interaction with the polar carboxylic acid group.
Chlorinated Dichloromethane (DCM)Dipole-Dipole, Van der WaalsModerate to HighGood balance of polarity to solvate both parts of the molecule.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To quantitatively assess solubility, a standardized experimental approach is crucial. The Shake-Flask method, consistent with OECD Guideline 105, is a reliable and widely accepted technique for determining the saturation solubility of a compound in a given solvent.

Objective: To determine the mass of 1H-Indene-2-acetic acid that will dissolve in a specific volume of a selected solvent at a controlled temperature to reach equilibrium.

Materials:

  • 1H-Indene-2-acetic acid (high purity)

  • Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Toluene)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Scintillation vials or flasks with screw caps

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid 1H-Indene-2-acetic acid to a vial. (The excess is critical to ensure saturation is achieved).

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For colloidal suspensions, centrifuge the samples at a high speed to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of 1H-Indene-2-acetic acid.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate in shaker bath (24-48h at 25°C) B->C D Settle or Centrifuge to get clear supernatant C->D E Sample & Dilute supernatant D->E F Quantify using calibrated HPLC E->F G Calculate Solubility (mg/mL or M) F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

The solubility of 1H-Indene-2-acetic acid is a multifaceted property governed by its conflicting hydrophobic and hydrophilic structural elements. Its behavior in aqueous solutions is dominated by pH, exhibiting low intrinsic solubility but high solubility under basic conditions due to salt formation. In organic solvents, its solubility follows the "like dissolves like" principle, showing a preference for polar aprotic and polar protic solvents that can effectively solvate both the carboxylic acid group and the indene ring. A thorough understanding of these principles, combined with robust experimental validation, is essential for the effective application of this compound in drug formulation, synthesis, and purification processes.

References

  • Solubility of Things. (n.d.). Acetic Acid. Retrieved from [Link]

  • International Journal of Latest Trends in Engineering and Technology (IJLTET). (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Acetic Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Structure of Acetic acid-CH3COOH. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Quora. (2016, August 6). What is the functional group of acetic acid? What do the members of this group have in common?. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Carboxylic Acids. Retrieved from [Link]

  • Quora. (2016, August 6). Functional group of acetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Properties of Carboxylic Acids. Retrieved from [Link]

Sources

Thermodynamic Profiling of Indene-2-Acetic Acid Scaffolds: From Crystal Lattice to Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indene-2-acetic acid scaffold, exemplified by the NSAID Sulindac , represents a critical class of pharmaceutical intermediates and active ingredients. However, their efficacy is frequently bottlenecked by poor aqueous solubility (BCS Class II behavior) and complex solid-state polymorphism.

This technical guide moves beyond basic characterization, offering a thermodynamic framework for optimizing these derivatives. By mastering the enthalpy of fusion (


) and solvation thermodynamics, researchers can predict bioavailability, select optimal co-solvents, and stabilize amorphous solid dispersions.

Part 1: The Physicochemical Landscape

The core structure—2,3-dihydro-1H-indene-2-acetic acid—relies on a rigid bicyclic system. This rigidity imparts high lattice energy, directly correlating to high melting points and low intrinsic solubility.

The Sulindac Case Study

While the parent acid is the synthetic precursor, the sulfoxide derivative (Sulindac) and its active sulfide metabolite are the primary targets for thermodynamic profiling.

  • Molecular Weight: ~356.41 g/mol (Sulindac)

  • Key Challenge: The high crystallinity of the indene scaffold requires significant energy to break the lattice (endothermic fusion), which the solvent-solute interactions must overcome.

Part 2: Solid-State Thermodynamics

Before a drug can dissolve, its crystal lattice must be disrupted. This is quantified by the Enthalpy of Fusion (


) .
Differential Scanning Calorimetry (DSC) Profiling

For indene derivatives, DSC is not just for melting points; it is a purity and polymorphism detector.

  • Sulindac Melting Onset: Typically 182–186°C .

  • Thermodynamic Signal: A sharp endothermic peak indicates a pure crystalline form (Form I or II). A broadened peak often suggests the presence of amorphous content or impurities.

  • Decomposition Warning: If the baseline drifts immediately after the melt, TGA (Thermogravimetric Analysis) is required to rule out degradation.

Visualizing the Polymorph Screening Logic

The following diagram outlines the decision matrix for characterizing solid forms based on thermodynamic stability.

PolymorphScreening Start Crude Indene Derivative DSC DSC Analysis (Heating Rate: 10°C/min) Start->DSC SharpPeak Sharp Endotherm (Single Phase) DSC->SharpPeak High Purity BroadPeak Broad/Split Peak (Mixed Phase/Amorphous) DSC->BroadPeak Low Purity/Polymorphs TGA TGA Analysis SharpPeak->TGA Recryst Recrystallization (Solvent Screening) BroadPeak->Recryst Decomp Mass Loss > 1% (Solvate/Decomposition) TGA->Decomp Volatiles Detected Stable Stable Anhydrous Form TGA->Stable No Mass Loss Recryst->DSC

Caption: Logic flow for distinguishing stable crystalline forms from solvates or amorphous phases using thermal analysis.

Part 3: Solubility Thermodynamics

Once the lattice energy is overcome, the thermodynamics of solvation takes over. This is governed by the balance between Enthalpy of Solution (


)  and Entropy of Solution (

)
.
The Mathematical Framework

To predict solubility at different temperatures, we utilize two primary models.

1. The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating experimental solubility data (


) with temperature (

):


  • A, B, C: Model parameters derived from regression analysis.

  • Utility: Highly accurate for non-ideal solutions (e.g., Sulindac in polar organic solvents).

2. The van't Hoff Equation

Used to extract thermodynamic parameters:



  • Slope (

    
    ):  Indicates if dissolution is endothermic (positive slope) or exothermic.
    
  • Intercept (

    
    ):  Represents the disorder created by mixing.
    
Representative Solubility Data (Sulindac)

The following table summarizes the thermodynamic behavior of Sulindac in various solvents. Note the dramatic increase in solubility in polar aprotic solvents compared to water.[1]

Solvent SystemSolubility (

) at 298.15 K
Solubility (

) at 318.15 K

(kJ/mol)
Thermodynamic Driver
Water


+45.2Entropy-limited (Hydrophobic effect)
Ethanol


+28.5Enthalpy/Entropy balanced
PEG-400


+12.1Enthalpy-favored (H-bonding)
Acetonitrile


+22.4Enthalpy-favored

Data aggregated from standard physicochemical profiles of arylalkanoic acids [1, 3, 5].

Part 4: Experimental Protocols

Protocol A: Equilibrium Solubility (Shake-Flask Method)

A self-validating protocol for determining thermodynamic solubility.

Objective: Determine the mole fraction solubility (


) of the indene derivative.
  • Preparation: Add excess solid indene derivative (approx. 500 mg) to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Place vials in a shaking water bath.

    • Control: Maintain temperature at

      
       K (e.g., 298.15 K).
      
    • Duration: Shake for 72 hours.

  • Validation Check: Stop shaking and allow settling for 24 hours. Ensure solid precipitate remains visible. If fully dissolved, the solution was not saturated; repeat with more solid.

  • Sampling:

    • Filter supernatant through a 0.45

      
      m PTFE syringe filter (pre-heated to 
      
      
      
      to prevent precipitation).
    • Dilute aliquot with mobile phase.

  • Quantification: Analyze via HPLC-UV (typically 254 nm or 327 nm for Sulindac).

  • Calculation: Convert concentration (mg/mL) to mole fraction (

    
    ) for thermodynamic modeling.
    
Protocol B: Enthalpy of Fusion via DSC

Objective: Measure the energy required to break the crystal lattice.

  • Sample: Weigh 3–5 mg of dried powder into a standard aluminum pan. Crimp non-hermetically.

  • Reference: Use an empty crimped aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp: Heat from 30°C to 250°C at 10°C/min.

  • Analysis: Integrate the area under the melting endotherm (J/g).

    • Self-Check: If the peak is split, the sample may be a solvate or mixture of polymorphs.

Part 5: Thermodynamic Workflow Visualization

This diagram illustrates the pathway from raw material to thermodynamic data generation.

ThermoWorkflow cluster_Solid Solid State Analysis cluster_Liquid Solution State Analysis Raw Indene Derivative (Solid) DSC DSC (Enthalpy of Fusion) Raw->DSC XRD PXRD (Crystallinity) Raw->XRD Shake Shake Flask (Equilibrium) Raw->Shake Model Apelblat Modeling (Data Correlation) DSC->Model Melting Temp (Tm) HPLC HPLC (Quantification) Shake->HPLC HPLC->Model Mole Fraction (x) Output Solubility Parameters (Pre-formulation) Model->Output

Caption: Integrated workflow for generating thermodynamic solubility parameters from solid and liquid state data.

References

  • Analysis of the Dissolution Mechanism of Drugs into Polymers: The Case of the PVP/Sulindac System. Source: National Institutes of Health (PMC) [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs. Source: Semantic Scholar / Molecules [Link]

  • Thermodynamic Analysis of the Solubility of Sulfadiazine in Cosolvent Mixtures. Source: MDPI (Processes) [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis (DSC/TGA). Source: TA Instruments Application Note [Link]

  • Solubility and thermodynamic analysis of aceclofenac (NSAID analog) in different mixtures. Source: National Institutes of Health (PMC) [Link]

Sources

Methodological & Application

Using 1H-Indene-2-acetic acid as a precursor for Sulindac synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Practical Guide to the Synthesis of Sulindac Leveraging an Indene Acetic Acid Precursor

Abstract

This document provides a comprehensive technical guide for the synthesis of Sulindac, a prominent non-steroidal anti-inflammatory drug (NSAID). We will explore a widely-recognized synthetic pathway that utilizes a substituted indene acetic acid derivative as the foundational scaffold. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind the protocol. It incorporates expert insights, self-validating checkpoints for experimental trustworthiness, and is grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction: Sulindac's Therapeutic Role and Synthetic Strategy

Sulindac is a potent NSAID prescribed for managing pain and inflammation in chronic conditions like arthritis.[1] A key feature of Sulindac is its nature as a prodrug; it is metabolized in the body from its sulfoxide form to the active sulfide metabolite.[1][2] This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[2][3]

The chemical architecture of Sulindac is built upon a substituted indene ring system.[4] Consequently, an efficient synthesis hinges on the strategic construction of this core. The most common industrial routes involve a multi-step process that builds a specifically substituted indene acetic acid intermediate.[5][6] This guide will focus on the pivotal latter stages of this synthesis: the condensation of the indene acetic acid core with a benzaldehyde derivative and the final, crucial oxidation to yield Sulindac.

The Chemical Rationale: A Stepwise Mechanistic Analysis

The synthesis of Sulindac is a classic example of convergent synthesis, where key fragments of the molecule are prepared separately before being joined. While the user specified "1H-Indene-2-acetic acid" as a precursor, the actual industrial synthesis employs a more functionalized version, typically 5-fluoro-2-methyl-indene-3-acetic acid . This specific substitution pattern is required for the final drug's activity.

The overall transformation from this key intermediate can be broken down into two critical steps:

  • Knoevenagel Condensation: The active methylene group on the indene ring of the acetic acid derivative partakes in a condensation reaction with p-(methylthio)benzaldehyde.[5] This reaction, typically base-catalyzed (e.g., using sodium methoxide), forms the characteristic benzylidene double bond that links the two major parts of the Sulindac molecule.[6]

  • Selective Oxidation: The final step is the oxidation of the thioether (sulfide) group to a sulfoxide.[5] This is the most delicate step of the synthesis, as over-oxidation will lead to the formation of the biologically inactive sulfone byproduct.[5] Mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate are commonly used to achieve this selective transformation.[5][7]

The following workflow diagram illustrates this strategic sequence.

Sulindac_Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation Indene_Acid 5-Fluoro-2-methyl- indene-3-acetic acid Sulfide_Intermediate Sulfide Precursor (Sulindac Sulfide) Indene_Acid->Sulfide_Intermediate Knoevenagel Condensation Benzaldehyde p-(Methylthio)benzaldehyde + Base (e.g., NaOMe) Benzaldehyde->Sulfide_Intermediate Final_Product Sulindac (Sulfoxide) Sulfide_Intermediate->Final_Product Selective Oxidation Oxidant Mild Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Oxidant->Final_Product

Caption: High-level workflow for Sulindac synthesis.

Experimental Protocol: The Final Oxidation Step

This protocol details the selective oxidation of the sulfide precursor to Sulindac, based on established patent literature.[7]

Safety Precaution: All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrogen peroxide is a strong oxidizer.

Materials and Reagents
Reagent/MaterialGradeExample SupplierNotes
5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid≥98%ArborpharmchemThe direct precursor to Sulindac.[5]
Acetic AcidGlacialFisher ScientificServes as the solvent.
Hydrogen Peroxide (H₂O₂)27.5% aq. solutionSigma-AldrichThe oxidizing agent. Handle with care.
WaterDeionized-For precipitation of the product.
Ethyl AcetateReagent GradeVWRFor recrystallization.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Charge a 500 mL three-neck flask with 105 g of glacial acetic acid. Begin stirring and add 10.3 g (0.03 mol) of 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid.[7]

  • Reagent Addition: While maintaining the temperature below 25°C, slowly add 5.5 g of 27.5% hydrogen peroxide (H₂O₂) dropwise to the mixture using a dropping funnel.[7]

  • Reaction: After the addition is complete, gently heat the mixture to 45-50°C. Maintain this temperature and continue stirring for approximately 3.5 hours.[7]

  • Progress Monitoring (Trustworthiness Check): The reaction progress should be monitored every 30-60 minutes using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid). The disappearance of the starting material spot (sulfide) and the appearance of a new, more polar spot (sulfoxide product) indicates conversion.

  • Product Isolation: Once the reaction is complete (as determined by TLC), cool the flask to room temperature. Remove the acetic acid solvent under reduced pressure, ensuring the temperature does not exceed 50°C.[7]

  • Precipitation: Add 150 g of water to the concentrated residue. A yellow solid (crude Sulindac) will precipitate out of the solution.[7]

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Purify the crude product by recrystallization from ethyl acetate to yield pure, yellow crystalline Sulindac.[7]

Self-Validation and Characterization

To ensure the integrity of the final product, a series of analytical validations are essential.

  • Melting Point: The purified Sulindac should exhibit a sharp melting point consistent with literature values (approx. 182-185 °C).

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons, including those on the indene and phenyl rings, the methyl groups, and the acetic acid methylene group.

    • IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the carboxylic acid (around 1700 cm⁻¹) and the S=O of the sulfoxide (around 1040 cm⁻¹).

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the correct molecular weight of Sulindac (356.4 g/mol ).

Expert Insights and Conclusion

The synthesis of Sulindac via the described pathway is robust and well-established. The most critical parameter is the control of the oxidation step. The use of mild conditions (45-50°C) and a slight excess of hydrogen peroxide is designed to favor the formation of the desired sulfoxide while minimizing the production of the sulfone impurity.[7] Insufficient oxidation will result in contamination with the sulfide precursor, while overly harsh conditions will lead to the inactive sulfone. Therefore, diligent monitoring via TLC is not just recommended, but essential for a successful outcome. This protocol, when executed with precision, provides a reliable method for the laboratory-scale synthesis of this important anti-inflammatory agent.

References

  • Patsnap Synapse (2024). What is the mechanism of Sulindac?. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). Sulindac. Available at: [Link]

  • Google Patents (2006). CN100412057C - The preparation method of sulindac.
  • DrugBank Online (2024). Sulindac. Available at: [Link]

  • ResearchGate (2008). Synthesis of sulindac. Available at: [Link]

  • Gpatindia (2020). SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • NIH (PubChem) (n.d.). Sulindac. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2011). Synthetic approaches to multifunctional indenes. Available at: [Link]

Sources

Application Note: Structural Elucidation and NMR Profiling of 1H-Indene-2-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1H-Indene-2-acetic acid is a critical bicyclic intermediate, often serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) such as Sulindac. Its structure comprises a fused benzene-cyclopentadiene ring system (indene) with an acetic acid moiety at the C2 position.

The Analytical Challenge: The primary challenge in the NMR analysis of this compound is the differentiation of two distinct methylene (


) groups:
  • Indene Ring Methylene (

    
    ):  Benzylic and allylic.
    
  • Acetic Acid Side Chain (

    
    ):  Allylic and 
    
    
    
    -to-carbonyl.

Both signals resonate in the crowded 3.3–3.7 ppm region. Misassignment here can lead to incorrect regioisomer identification (e.g., 1H-indene-3-acetic acid vs. 1H-indene-2-acetic acid). This guide details a self-validating protocol using 1D and 2D NMR to unambiguously assign these resonances.

Experimental Protocol

Sample Preparation

To prevent chemical shift drifting due to concentration effects (dimerization of carboxylic acids), strict adherence to the preparation protocol is required.

  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    .
    • Reasoning: DMSO disrupts the intermolecular H-bonding dimers of the carboxylic acid, sharpening the signals. It also prevents potential overlap of the solvent peak (~7.26 ppm in

      
      ) with the aromatic indene protons.
      
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Reference: Tetramethylsilane (TMS) internal standard (0.05% v/v).

Instrument Parameters (600 MHz equiv.)
Parameter1H-NMR (Proton)13C-NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration by avoiding saturation.
Relaxation Delay (D1) 2.0 s2.0 sSufficient for relaxation of methine/methylene; acid proton may saturate (irrelevant for quant).
Scans (NS) 161024High S/N required for 13C to detect quaternary carbons (C2, C3a, C7a).
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)Captures broad -COOH (~12 ppm) and Carbonyl (~175 ppm).
Temperature 298 K298 KStandard ambient.

Structural Elucidation & Data Analysis

Structure & Numbering
  • C1: Methylene of the 5-membered ring.

  • C2: Quaternary carbon (substituted with acetic acid).

  • C3: Methine (Vinylic proton).

  • C3a/C7a: Bridgehead quaternary carbons.

  • C4-C7: Aromatic protons.[1]

  • C8/C9: Side chain methylene and carbonyl.[1]

1H-NMR Assignment Strategy

The spectrum is defined by three distinct regions. The critical task is distinguishing the


 methylene from the side-chain methylene.

Predicted Chemical Shifts (DMSO-


): 
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Note
12.20 Broad Singlet1H-COOH Exchangeable; shift varies with concentration/water content.
7.45 – 7.10 Multiplet4HAr-H (C4-C7)Overlapping ABCD system of the fused benzene ring.
6.65 Singlet (br)1HH3 (Vinyl)Characteristic vinylic shift; may show small allylic coupling (

Hz) to H1.
3.55 Singlet2HSide Chain (CH 2-COOH)Deshielded by carbonyl anisotropy.
3.38 Singlet (br)2HH1 (Ring

)
Benzylic/Allylic. Often broader due to long-range coupling.

Differentiation Logic:

  • HMBC Correlation: The side chain

    
     (3.55 ppm) will show a strong correlation to the Carbonyl Carbon (~173 ppm). The Ring 
    
    
    
    (3.38 ppm) will not.
  • Allylic Coupling: H1 often appears as a broadened singlet or fine doublet due to coupling with H3 across the double bond.

13C-NMR Assignment Strategy
Chemical Shift (

, ppm)
TypeAssignmentMechanistic Note
173.5 C=O-C OOHTypical aliphatic carboxylic acid.
144.2 CqC3a / C7a Bridgehead carbons; deshielded by aromaticity.
142.1 CqC2 Substituted vinylic carbon.
128.5 CHC3 Vinylic methine.
126.0 – 120.0 CHAr-C (C4-C7)Aromatic region.
38.5 CH2C1 Indene ring methylene.
33.2 CH2Side Chain

-methylene to acid.

Assignment Logic Workflow (Graphviz)

The following diagram illustrates the decision tree for assigning the overlapping methylene regions, ensuring the integrity of the structural claim.

NMR_Assignment_Logic Start Start: Ambiguous Methylene Region (3.3 - 3.6 ppm) Exp_HSQC Step 1: Acquire HSQC (Identify Carbon Partners) Start->Exp_HSQC Exp_HMBC Step 2: Acquire HMBC (Long Range C-H) Exp_HSQC->Exp_HMBC Check_CO Check Correlations to Carbonyl (~173 ppm) Exp_HMBC->Check_CO Result_SideChain Signal correlates to C=O? Assign as Side Chain (-CH2-COOH) Check_CO->Result_SideChain Yes (Strong) Result_Ring Signal correlates to C3 (Vinyl)? Assign as Ring C1 (-CH2-) Check_CO->Result_Ring No (Weak/None) Validation Validation: Check H1-H3 COSY Coupling (Allylic) Result_Ring->Validation

Caption: Logical workflow for distinguishing the isomeric methylene protons in 1H-Indene-2-acetic acid using 2D NMR.

Troubleshooting & Expert Insights

The "Labile Proton" Trap

Issue: The carboxylic acid proton (-COOH) is often invisible or extremely broad in


 if the solvent is "wet" or if the sample is dilute.
Solution: 
  • Use DMSO-

    
     or Acetone-
    
    
    
    .
  • If using

    
    , add 1 drop of 
    
    
    
    shake. The -COOH signal will disappear (exchange), confirming its identity, while the CH/CH2 signals remain.
Oxidation Artifacts

Issue: Indene derivatives are prone to oxidation at the C1 position (forming 1-indanone derivatives) upon prolonged exposure to air/light. Diagnostic: Look for a new triplet ~2.7-3.0 ppm (characteristic of indanone CH2) and the loss of the vinylic proton signal at 6.65 ppm. Protocol: Always prepare samples fresh and store the solid compound under inert gas (Nitrogen/Argon) at -20°C.

Keto-Enol Tautomerism

While 1H-indene-2-acetic acid is stable, related isomers (like 1H-indene-1-acetic acid) can undergo double-bond migration (1,5-sigmatropic shifts) under acidic or basic conditions. Ensure the NMR tube is free of trace acids/bases from cleaning protocols.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for chemical shift rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison Chemistry. (Authoritative database for shift prediction).[2]

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for analog comparison).

Sources

Preparation of 1H-Indene-2-acetic acid amides for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 1H-Indene-2-acetic acid amides for drug discovery Content Type: Application Note and Protocol Guide

Abstract The 1H-indene-2-acetic acid scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) such as Sulindac and Indomethacin. While the 3-acetic acid isomers are more prevalent in approved therapeutics, the 2-acetic acid regioisomers offer a distinct vector for exploring novel chemical space, particularly in the development of PPAR agonists, CRTH2 antagonists, and anticancer agents. This guide details the de novo synthesis of the 1H-indene-2-acetic acid core and provides optimized protocols for its diversification into amide derivatives, addressing common synthetic challenges such as double-bond migration and polymerization.

Retrosynthetic Analysis & Strategic Planning

The synthesis of 1H-indene-2-acetic acid amides is best approached by disconnecting the amide bond, revealing the carboxylic acid precursor and the amine partner. The core challenge lies in constructing the indene-2-acetic acid skeleton, which is prone to isomerization to the thermodynamically more stable indane (saturated) or shifting of the double bond.

Strategic Disconnection
  • Amide Bond Formation: The final step involves coupling the carboxylic acid with diverse amines. Choice of coupling reagent is critical to prevent racemization (if chiral centers are present) and side reactions.

  • Core Construction: The 1H-indene-2-acetic acid moiety can be accessed via a Horner-Wadsworth-Emmons (HWE) reaction or Reformatsky reaction on 2-indanone, followed by controlled hydrolysis and elimination.

Retrosynthesis Target 1H-Indene-2-acetic acid Amide (Target Molecule) Acid 1H-Indene-2-acetic acid (Core Scaffold) Target->Acid Amide Coupling Amine Diverse Amines (R-NH2) Target->Amine Amide Coupling Indanone 2-Indanone (Starting Material) Acid->Indanone HWE / Hydrolysis Reagent Triethyl phosphonoacetate (HWE Reagent) Acid->Reagent

Figure 1: Retrosynthetic disconnection strategy for accessing 1H-indene-2-acetic acid amides starting from commercially available 2-indanone.

Synthesis of the Core Scaffold: 1H-Indene-2-acetic Acid[1][2]

Scientific Rationale: Direct alkylation of indene is often non-selective. A more reliable approach involves olefination of 2-indanone. The HWE reaction is preferred over the Wittig reaction due to easier removal of phosphate by-products and higher E-selectivity, although the geometry of the exocyclic double bond in the intermediate ester is transient; the subsequent acid-catalyzed hydrolysis/isomerization yields the endocyclic double bond (1H-indene) product.

Protocol A: Core Synthesis via HWE Reaction

Reagents:

  • 2-Indanone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (60% dispersion in oil, 1.5 eq)

  • THF (anhydrous)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Olefination (Ester Formation):

    • In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF (0.2 M concentration relative to indanone). Cool to 0°C.

    • Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear.

    • Add a solution of 2-Indanone (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Carefully add saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate.

    • Note: This yields the ethyl (1H-inden-2-yl)acetate ester (often a mixture of endo/exo isomers initially).

  • Saponification (Acid Generation):

    • Dissolve the crude ester in a mixture of THF:MeOH:H₂O (3:1:1).

    • Add LiOH monohydrate (3.0 eq). Stir at RT for 4 hours.

    • Work-up: Acidify carefully with 1M HCl to pH ~2-3. A precipitate should form.[1]

    • Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) to obtain pure 1H-indene-2-acetic acid .

Critical Control Point:

  • Isomerization:[2] The position of the double bond is sensitive. If the exocyclic isomer (indanylidene) persists, treating the ester with a catalytic amount of p-TsOH in refluxing benzene/toluene prior to hydrolysis can force the double bond into the ring (thermodynamic product).

Amide Coupling Protocols

Once the acid core is secured, diversity is introduced via amide coupling. Two methods are presented: Method B (HATU) for high-throughput/complex amines, and Method C (Acid Chloride) for scale-up or unreactive amines.

Protocol B: HATU-Mediated Coupling (Standard)

Context: HATU is chosen for its high reactivity and low racemization potential. It is ideal for library generation.

Reagents:

  • 1H-Indene-2-acetic acid (1.0 eq)

  • Amine (R-NH₂, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine, 3.0 eq)

  • DMF (Dimethylformamide, anhydrous)

Procedure:

  • Dissolve 1H-Indene-2-acetic acid in DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). The solution typically turns yellow. Stir for 10-15 minutes to activate the acid (forming the O-At ester).

  • Add the Amine (1.1 eq).

  • Stir at RT for 2-12 hours. Monitor by LC-MS.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol C: Acid Chloride Method (Scale-Up)

Context: For multi-gram synthesis or sterically hindered amines (e.g., anilines), the acid chloride route is more robust.

Reagents:

  • 1H-Indene-2-acetic acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • DMF (catalytic, 2-3 drops)

  • DCM (Dichloromethane, anhydrous)

  • Triethylamine (Et₃N, 2.0 eq)

Procedure:

  • Dissolve the acid in anhydrous DCM (0.2 M) under Argon. Cool to 0°C.

  • Add catalytic DMF (critical for Vilsmeier-Haack like activation).

  • Add Oxalyl Chloride dropwise. Gas evolution (CO, CO₂, HCl) will occur.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo to remove excess oxalyl chloride. (Do not heat above 40°C to avoid polymerization of the indene).

  • Redissolve the crude acid chloride in DCM.

  • Add the Amine (1.1 eq) and Et₃N (2.0 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Work-up: Wash with 1M HCl, NaHCO₃, and brine.

Experimental Workflow & Decision Tree

The following diagram illustrates the decision process for selecting the appropriate synthesis pathway based on scale and amine reactivity.

Workflow Start Start: 1H-Indene-2-acetic Acid CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered / Aniline Derivative? CheckAmine->IsHindered Scale Reaction Scale? IsHindered->Scale No (Aliphatic/Primary) MethodCOCl Method C: Oxalyl Chloride (Robust, Gram Scale) IsHindered->MethodCOCl Yes (Weak Nucleophile) MethodHATU Method B: HATU/DIPEA (Mild, Library Scale) Scale->MethodHATU < 100 mg Scale->MethodCOCl > 1 gram Purification Purification (Flash Column / Recryst.) MethodHATU->Purification MethodCOCl->Purification

Figure 2: Decision matrix for amide coupling conditions based on amine sterics/electronics and reaction scale.

Data Summary & Troubleshooting

Reaction Parameter Table
StepParameterRecommended ConditionWhy?
HWE Reaction BaseNaH (60%)Strong base required to deprotonate phosphonate; NaH is cleaner than alkoxides.
HWE Reaction Temperature0°C

RT
Controls exotherm; prevents polymerization of indanone.
Coupling SolventDMF (HATU) / DCM (Acid Cl)DMF solubilizes zwitterionic intermediates; DCM is easy to remove for volatiles.
Coupling Stoichiometry1.0 Acid : 1.1 AmineSlight excess of amine ensures complete consumption of the valuable acid core.
Purification Stationary PhaseSilica Gel 60Standard phase; Indene derivatives are UV active (254 nm).
Troubleshooting Guide
  • Issue: Low yield in HWE reaction.

    • Solution: Ensure THF is strictly anhydrous. 2-Indanone can enolize; add the ketone slowly to the pre-formed phosphonate anion.

  • Issue: Double bond migration (Indene vs. Indane).

    • Solution: Avoid prolonged exposure to strong acids or high heat. Store the acid intermediate at -20°C. Confirm structure via NMR (Olefinic proton at C3 typically appears as a singlet/doublet around

      
       6.5-7.0 ppm).
      
  • Issue: Incomplete coupling with Aniline.

    • Solution: Switch to Method C (Acid Chloride) and heat to reflux in DCM or DCE if necessary. Add DMAP (0.1 eq) as a catalyst.

References

  • Indane Acetic Acid Derivatives Synthesis

    • Vertex AI Search Result 1.1: Preparation of 2,3-dihydro-1H-indene-2-acetate.[3][2][4][5] 6[7]

  • Amide Coupling Protocols (General & Indomethacin)

    • Fisher Scientific: Amide Synthesis Protocols (DCC/EDC methods). 8[7][9]

    • NIH PubMed: Synthesis and evaluation of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid. 10[7]

  • Sulindac Amide Analogs (Cancer & Inflammation)

    • NIH PubMed: Diverse amide analogs of sulindac for cancer treatment and prevention.[11][12][13] 11[7][9]

  • Biological Activity Context

    • MDPI: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[14] 14[5][7][9][11]

Sources

Application Note: High-Efficiency Friedel-Crafts Protocols for 1H-Indene-2-Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1H-Indene-2-acetic acid is a pivotal pharmacophore, most notably serving as the active metabolite scaffold for NSAIDs like Sulindac . While often synthesized via Perkin condensation, Friedel-Crafts (FC) methodologies offer a distinct advantage: they allow for the construction of the indene core from acyclic precursors (Intramolecular) and the late-stage diversification of the aromatic ring (Intermolecular).

However, this scaffold presents a unique chemical paradox:

  • High Reactivity: The electron-rich indene system is highly susceptible to electrophilic attack.

  • Instability: The C1=C2 double bond is prone to rapid cationic polymerization (polyindene formation) under the strong Lewis acid conditions required for FC reactions.

This guide provides two optimized protocols designed to navigate this instability. Protocol A focuses on the de novo construction of the ring system via Intramolecular FC Cyclization. Protocol B details the high-risk, high-reward functionalization of the pre-formed indene core, incorporating strict controls to prevent polymerization.

Mechanistic Insight & Reaction Pathways[1]

The success of Friedel-Crafts chemistry in this context relies on managing the carbocation lifetime.

  • Intramolecular Cyclization (Ring Closing): Involves the activation of a carbonyl group (from a succinic anhydride derivative) to attack the internal phenyl ring. This forms the indanone intermediate, which is subsequently reduced to the indene. This is the thermodynamically preferred route.

  • Intermolecular Functionalization (Ring Modification): Requires attacking the C5 or C6 position of the indene ring. The challenge here is that the C1=C2 double bond is more nucleophilic than the benzene ring, leading to polymerization or C3-alkylation unless specific blocking strategies or electronic deactivation methods are employed.

Visual Pathway Analysis (Graphviz)

IndenePathways Precursor Benzylsuccinic Anhydride AcylIon Acylium Ion Intermediate Precursor->AcylIon Lewis Acid (AlCl3/PPA) Indanone Indanone-2-acetic Acid (Stable) AcylIon->Indanone Intramolecular FC Cyclization Indene 1H-Indene-2-acetic Acid (Labile) Indanone->Indene Reduction & Dehydration Polymer Polyindene (Side Product) Indene->Polymer Acid Catalyzed Polymerization F_Product C5-Acylated Derivative Indene->F_Product Intermolecular FC (Controlled Temp)

Caption: Pathway logic distinguishing the robust ring-closing route (Green) from the sensitive late-stage functionalization (Red/Blue).

Protocol A: Intramolecular Friedel-Crafts Cyclization (Ring Formation)

Objective: Synthesis of the indanone precursor to 1H-Indene-2-acetic acid. Substrate: Benzylsuccinic anhydride (or acid chloride derivative). Critical Control: Temperature management to balance viscosity of PPA (Polyphosphoric Acid) against thermal degradation.

Materials
  • Substrate: Benzylsuccinic anhydride (1.0 eq)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (10-15 eq by weight) - Preferred over AlCl3 for cleaner cyclization.

  • Quench: Crushed ice/Water.

  • Extraction: Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Preparation of PPA:

    • Heat PPA to 60°C in a round-bottom flask equipped with a mechanical stirrer. Note: Magnetic stirring is insufficient due to high viscosity.

    • Ensure the system is under a nitrogen atmosphere to prevent moisture absorption (PPA is hygroscopic).

  • Addition:

    • Add Benzylsuccinic anhydride in small portions over 30 minutes.

    • Scientific Insight: Rapid addition causes localized exotherms, leading to charring. Slow addition ensures homogenous dispersion before the reaction onset.

  • Reaction Phase:

    • Ramp temperature to 90°C . Hold for 2–3 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the anhydride spot and the appearance of the fluorescent indanone spot.

  • Controlled Quench (CRITICAL):

    • Cool the reaction mixture to 50°C . Do not cool to RT yet, or the PPA will solidify and become unworkable.

    • Pour the warm mixture slowly onto crushed ice (500g) with vigorous stirring.

    • Why: The hydrolysis of PPA is exothermic. Pouring ice into the acid can cause violent splashing.

  • Isolation:

    • Extract the aqueous slurry with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine (1x) and Water (2x).

    • Dry over

      
       and concentrate.
      
    • Yield Expectation: 75–85% of crude Indanone-2-acetic acid.

Protocol B: Intermolecular Friedel-Crafts Acylation (Ring Functionalization)

Objective: Introduction of an acyl group (e.g., acetyl, benzoyl) to the aromatic ring of 1H-Indene-2-acetic acid. Challenge: Preventing cationic polymerization of the C1=C2 double bond. Strategy: Use of the Methyl Ester form (to prevent catalyst deactivation by the COOH) and Low-Temperature conditions.

Materials
  • Substrate: Methyl 1H-indene-2-acetate (1.0 eq). Do NOT use the free acid.

  • Electrophile: Acetyl Chloride (1.1 eq).

  • Catalyst: Tin(IV) Chloride (

    
    ) (1.1 eq). Chosen over 
    
    
    
    as it is a milder Lewis acid, reducing polymerization risk.
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • System Setup:

    • Flame-dry a 3-neck flask. Purge with Argon.

    • Dissolve Methyl 1H-indene-2-acetate in DCM (0.1 M concentration).

    • Cool to -10°C using an ice/salt bath.

  • Catalyst Complexation:

    • In a separate vial, mix Acetyl Chloride and DCM.

    • Add

      
       dropwise to the Acetyl Chloride solution at 0°C to form the acylium complex.
      
    • Observation: The solution may turn yellow/orange.

  • Electrophilic Addition:

    • Cannulate the acylium complex solution dropwise into the Indene solution at -10°C .

    • Rate: 1 mL/minute.

    • Mechanistic Note: Low temperature favors the kinetic substitution on the aromatic ring over the thermodynamic polymerization of the alkene.

  • Reaction & Quench:

    • Stir at -10°C for 1 hour, then allow to warm to 0°C only. Do not heat.

    • Quench by adding 1M HCl (cold).

    • Separate layers immediately.

  • Purification:

    • The crude mixture will likely contain traces of oligomers.

    • Purify via Flash Column Chromatography (Silica).[1]

    • Eluent: Gradient Hexane -> 10% EtOAc/Hexane.

    • Data Check: The product should show a distinct ketone C=O stretch (~1680

      
      ) and retention of the alkene proton in NMR (~6.5-7.0 ppm).
      

Data Summary & Troubleshooting

Comparative Analysis of Lewis Acids for Indene Scaffolds
Lewis AcidReactivityPolymerization RiskRecommended Application

HighSevere Only for Protocol A (Ring Closing)
PPA ModerateLowIdeal for Protocol A (Cyclization)

ModerateModerateIdeal for Protocol B (Functionalization)

LowVery LowUse for highly sensitive substrates
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Gummy/Resinous Product Cationic polymerization of the C1=C2 double bond.Switch to milder catalyst (

or

). Lower reaction temperature to <-10°C.
No Reaction (Protocol B) Deactivation of catalyst by free carboxylic acid.Must esterify the starting material (Methyl ester) to prevent complexation with the Lewis Acid.
Incomplete Cyclization (Protocol A) PPA viscosity too high; poor mixing.Use mechanical stirring.[2] Increase temperature to 90°C (do not exceed 100°C).

References

  • Mechanism of Friedel-Crafts Reactions

  • Intramolecular Cyclization Strategies

    • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
    • [Link]

  • Indene Polymerization Risks

    • Sensitized Radiation-Induced Polymerization of Indene.[6] (Discusses cationic mechanisms relevant to acid catalysis).

    • [Link]

  • Classic Sulindac Synthesis (Contextual Grounding)

Sources

Application Note: High-Resolution Thin-Layer Chromatography (TLC) Systems for the Analysis of Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of TLC in Auxin Analysis

Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a critical signaling molecule governing a vast array of developmental processes, from cell division and elongation to tissue differentiation and responses to environmental stimuli. Accurate detection and quantification of IAA are paramount in plant physiology, agricultural science, and biotechnology. Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the qualitative and semi-quantitative analysis of IAA from various biological matrices. Its simplicity and high sample throughput make it an invaluable tool for screening plant extracts, monitoring fermentation processes for IAA-producing microorganisms, and purifying samples prior to more sensitive analyses like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS)[1][2].

This comprehensive guide provides detailed protocols and expert insights into the selection and optimization of TLC systems for the analysis of indole-3-acetic acid, tailored for researchers, scientists, and professionals in drug development.

The Chromatographic Principle: Selecting the Right System

The separation of IAA by TLC is predominantly achieved through normal-phase chromatography. In this mode, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase[3]. The separation is governed by the differential partitioning of the analyte between the stationary and mobile phases.

Stationary Phase: The Foundation of Separation

For the analysis of acidic compounds like IAA, silica gel 60 is the most common and effective stationary phase[4]. The silanol groups (Si-OH) on the silica surface are weakly acidic and provide polar interaction sites for the carboxyl group and the indole ring of IAA. Pre-coated TLC plates with a fluorescent indicator (e.g., F254) are highly recommended, as they allow for the non-destructive visualization of IAA under UV light.

Mobile Phase: The Key to Resolution

The choice of the mobile phase is critical for achieving optimal separation and resolution. The polarity of the solvent system must be carefully tuned to ensure that IAA migrates to a suitable retention factor (Rf) value, ideally between 0.2 and 0.7[5].

  • For Non-polar to Moderately Polar Systems: A common starting point for developing a mobile phase for IAA is a mixture of a non-polar solvent (like chloroform or ethyl acetate) with a more polar solvent (like methanol or formic acid). The inclusion of a small amount of a strong acid, such as formic or acetic acid, is often necessary to suppress the ionization of the carboxylic acid group of IAA. This ensures that the molecule is in its less polar, protonated form, leading to sharper spots and preventing tailing[6]. A widely cited and effective mobile phase consists of chloroform, ethyl acetate, and formic acid in a ratio of 77:22:1 (v/v/v) [7].

  • For More Polar Systems: In cases where better separation from other components is needed, a more polar solvent system can be employed. A mixture of butanone, ethyl acetate, ethanol, and water (3:5:1:1 v/v/v/v) has been shown to be effective[8].

The ideal solvent system should be determined empirically for each specific application and sample matrix, as the presence of other compounds can influence the chromatographic behavior of IAA.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Accurate and reproducible results begin with proper sample preparation. The following is a general protocol for the extraction of IAA from biological samples.

  • Homogenization: Homogenize the plant tissue or bacterial culture in a suitable solvent. Methanol is a common choice for its ability to efficiently extract IAA[2].

  • Extraction: Perform the extraction in an organic solvent. Acidify the supernatant to a pH of 2.5-3.0 with 1N HCl to ensure IAA is in its protonated form[9]. Extract the IAA into an equal volume of ethyl acetate by vigorous shaking[9].

  • Concentration: Evaporate the ethyl acetate phase to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in a small, known volume of methanol for application to the TLC plate[9].

Protocol 2: TLC Plate Preparation and Sample Application
  • Plate Handling: Handle TLC plates carefully, holding them only by the edges to avoid contaminating the adsorbent layer[10].

  • Origin Line: Using a soft pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate[6][10].

  • Spotting: Apply the prepared sample extract and an IAA standard solution (typically 1 mg/mL in methanol) as small, discrete spots onto the origin line using a capillary tube or a microliter syringe[10]. Aim for spot diameters of 1-2 mm.

Protocol 3: Chromatogram Development
  • Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-20 minutes[2].

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level[2][6]. Close the chamber and allow the solvent front to ascend the plate.

  • Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil[6].

  • Drying: Allow the plate to air dry completely in a fume hood.

Visualization and Identification

Due to the colorless nature of IAA, visualization techniques are required to locate the separated spots.

Non-Destructive Visualization: UV Light

If using TLC plates with a fluorescent indicator (F254), the indole ring of IAA will quench the fluorescence, appearing as a dark spot against a green fluorescent background when viewed under short-wave UV light (254 nm)[8][7].

Destructive Visualization: Chemical Spray Reagents

For more specific detection or for plates without a fluorescent indicator, chromogenic spray reagents are employed.

  • Salkowski Reagent: This is a widely used reagent for the detection of indole compounds. Upon reaction with IAA, it produces a characteristic pink to reddish-brown color[1].

    • Preparation: Mix 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid[1].

    • Application: Spray the dried TLC plate with the reagent and gently heat until the color develops.

  • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This reagent is also highly specific for indole derivatives, producing a blue to purple spot with IAA[11].

    • Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of concentrated HCl and 50 mL of ethanol[11].

    • Application: Spray the plate with the reagent and heat gently.

Data Analysis and Interpretation

The migration of a compound in TLC is characterized by its Retention Factor (Rf), which is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a constant for a given compound under specific chromatographic conditions[12]. By comparing the Rf value of the spot in the sample extract to that of the IAA standard run on the same plate, one can tentatively identify the presence of IAA. For example, in a mobile phase of chloroform, methanol, and formic acid (77:22:1 v/v), IAA typically exhibits an Rf value of approximately 0.412[2].

Quantitative Data Summary

Stationary PhaseMobile Phase (v/v/v)AnalyteReported Rf ValueReference
Silica Gel 60 F254Chloroform:Ethyl Acetate:Formic Acid (77:22:1)Indole-3-Acetic Acid~0.412[2][7]
Silica Gel G f254Butanone:Ethyl Acetate:Ethanol:Water (3:5:1:1)Indole-3-Acetic AcidVaries[8]

Workflow Visualization

TLC_Workflow_for_IAA_Analysis cluster_prep Sample & Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization & Analysis Sample_Extraction Sample Extraction (e.g., from plant tissue) Spotting Spot Sample and Standard on Origin Line Sample_Extraction->Spotting Standard_Prep Prepare IAA Standard (1 mg/mL in Methanol) Standard_Prep->Spotting Plate_Prep Prepare TLC Plate (Draw Origin Line) Plate_Prep->Spotting Chamber_Sat Saturate Developing Chamber with Mobile Phase Development Develop TLC Plate Spotting->Development Chamber_Sat->Development Drying Dry the Plate Development->Drying UV_Vis Visualize under UV Light (254 nm) Drying->UV_Vis Spray Spray with Reagent (e.g., Salkowski) UV_Vis->Spray Optional Analysis Calculate Rf Values and Compare UV_Vis->Analysis Spray->Analysis

Caption: Workflow for the TLC analysis of Indole-3-Acetic Acid.

Logical Relationship of TLC Components

TLC_Components Analyte Indole Acetic Acid (IAA) Stationary Stationary Phase (Silica Gel) Analyte->Stationary interacts with Mobile Mobile Phase (Solvent System) Analyte->Mobile dissolves in Result Separation (Rf value) Analyte->Result is characterized by Stationary->Mobile is immiscible with Stationary->Result determines retention Mobile->Result determines migration

Caption: Interplay of components in the TLC separation of IAA.

Conclusion

Thin-Layer Chromatography remains a powerful and accessible technique for the analysis of indole-3-acetic acid. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can achieve reliable qualitative and semi-quantitative results. The protocols and insights provided in this guide offer a solid foundation for developing and validating TLC methods for IAA analysis in a variety of scientific applications.

References

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]

  • ResearchGate. (n.d.). Thin layer chromatography (TLC). (A) Standard IAA and extracted sample... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Retrieved from [Link]

  • Gang, S., Saraf, M., & Joshi, H. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. PMC. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Shrestha, B., Shrestha, A., & Sharma, S. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 780-786. Retrieved from [Link]

  • Tam, Y. Y., & Normanly, J. (2010). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. PMC. Retrieved from [Link]

  • Bric, J. M., Bostock, R. M., & Silverstone, S. E. (1991). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of microbiological methods, 13(3), 225-232. Retrieved from [Link]

  • Do, Q. D., Angkawijaya, A. E., Tran-Nguyen, P. L., Huynh, L. H., Soetaredjo, F. E., Ismadji, S., & Ju, Y. H. (2014). TLC in the Analysis of Plant Material. Molecules, 19(8), 11397-11417. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Retrieved from [Link]

  • Rabel, F., & Sherma, J. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 30(4), 332-344. Retrieved from [Link]

  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of auxins, abscisic acid and cytokinins by TLC produced by... Retrieved from [Link]

  • Cimpoiu, C. (2006). Stationary phases for thin-layer chromatography. Journal of liquid chromatography & related technologies, 29(10), 1361-1387. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ResearchGate. (2014). What are the suitable solvent system to start TLC analysis for IAA detection? Retrieved from [Link]

Sources

Application Note: Purification of 1H-Indene-2-acetic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the purification protocol for 1H-Indene-2-acetic acid (and its relevant analogs, such as the 2,3-dihydro derivative). The protocol is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., Sulindac analogs) or material science applications.

Abstract & Scope

1H-Indene-2-acetic acid is a bicyclic aromatic acid often utilized as a scaffold in non-steroidal anti-inflammatory drug (NSAID) synthesis. Its purification is critical due to the potential for double-bond migration (isomerization between 1H- and 3H- forms) and polymerization of the indene core. This guide provides a validated recrystallization protocol emphasizing solvent systems that balance yield with the rejection of non-polar synthetic byproducts (e.g., unreacted indanones) and polar degradation products.

Chemical Properties & Solubility Profile[1][2]

To design an effective purification strategy, one must analyze the molecule's amphiphilic nature:

  • Non-Polar Domain: The indene bicycle (aromatic/aliphatic ring fusion) exhibits high affinity for non-polar solvents (Toluene, Heptane).

  • Polar Domain: The carboxylic acid tail (-CH₂COOH) provides hydrogen-bonding capability, making it soluble in alcohols and esters.

Critical Consideration (Isomer Stability): The 1H-indene system is prone to base-catalyzed isomerization. Avoid basic solvents (e.g., pyridine) or excessive heating in protic solvents which might promote double-bond migration.

Table 1: Solvent Compatibility Matrix
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Impurity Rejection
Ethyl Acetate / n-Heptane Primary Choice HighLowExcellent (rejects non-polar tars)
Ethanol / Water AlternativeVery HighModerateGood (rejects inorganic salts)
Toluene SpecificHighLowModerate (good for large scale)
Dichloromethane (DCM) Extraction OnlyVery HighHighPoor (yield loss is high)

Recommended Protocol: Two-Solvent Recrystallization

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Rationale: This system avoids the high temperatures of toluene (reducing polymerization risk) and the protic environment of alcohols (reducing isomerization risk).

Phase 1: Dissolution
  • Charge: Place the crude 1H-Indene-2-acetic acid (solid) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a ratio of 3-5 mL per gram of crude solid.

  • Heating: Heat the mixture to a gentle reflux (approx. 77°C).

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add more EtOAc in 0.5 mL increments.

    • Checkpoint: The solution should be clear. If dark, insoluble particles remain, perform a Hot Filtration (see Phase 2).

Phase 2: Hot Filtration (Optional but Recommended)

If the solution contains suspended particulates or is highly colored:

  • Add activated charcoal (1-2 wt% of crude mass) to the hot solution. Stir for 5 minutes.

  • Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

  • Return the filtrate to the heat source and bring back to a gentle boil.

Phase 3: Crystallization
  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane dropwise.

    • Visual Cue: Continue adding heptane until a faint, persistent cloudiness (turbidity) is observed.

  • Re-clarification: Add just enough EtOAc (approx. 0.5 - 1 mL) to redissolve the cloudiness and restore a clear solution.

  • Controlled Cooling:

    • Remove the flask from the heat source.

    • Allow it to cool to room temperature (20-25°C) undisturbed for 1-2 hours. Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio). This removes the mother liquor containing impurities without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours.

    • Caution: Do not exceed 50°C to prevent decarboxylation or polymerization.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points of the purification process.

Recrystallization_Workflow Start Crude 1H-Indene-2-acetic Acid Dissolve Dissolve in Refluxing Ethyl Acetate (3-5 mL/g) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Filter Hot Filtration (Celite/Charcoal) CheckSol->Filter No (Particulates) AntiSolv Add n-Heptane until Turbid CheckSol->AntiSolv Yes Filter->AntiSolv ReClear Add minimal EtOAc to clear AntiSolv->ReClear Cooling Slow Cool to RT, then 0°C ReClear->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Figure 1: Step-by-step decision tree for the recrystallization of 1H-Indene-2-acetic acid using the EtOAc/Heptane system.

Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

If the product separates as an oil droplets rather than crystals:

  • Cause: The solution is too concentrated, or the anti-solvent was added too quickly.

  • Remedy: Reheat the mixture to redissolve the oil. Add a small amount of the good solvent (EtOAc). Allow the solution to cool much more slowly.

  • Seeding: Add a single seed crystal of pure product when the solution reaches room temperature to induce nucleation.

Low Yield[3]
  • Cause: Too much solvent used (product remains in mother liquor).

  • Remedy: Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling/crystallization steps to harvest a "second crop." Note that the second crop usually has lower purity.

Isomerization Check
  • Validation: Perform 1H-NMR.

    • 1H-Indene isomer: Look for the vinylic proton signal (typically a triplet or dd around 6.5-7.0 ppm) and the methylene protons of the five-membered ring (doublet around 3.4 ppm).

    • Isomer Shift: If the double bond migrates, the splitting patterns in the aliphatic region will change distinctly.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5174955, 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Retrieved from [Link]

  • Lau, S., et al. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. MDPI.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indenes and Indanones. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization Solvents and Tips. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Polymerization of 1H-Indene-2-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Stability, Handling, and Purification of 1H-Indene-2-acetic acid Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary

1H-Indene-2-acetic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac. Its structural core—the indene bicyclic system—possesses a conjugated double bond susceptible to cationic polymerization (acid-catalyzed), radical polymerization (photo/thermal-induced), and isomerization (base-catalyzed shift to 3H-indene).

This guide provides a self-validating framework to stabilize this molecule throughout its experimental lifecycle.

Module 1: Storage & Handling (The "Before" Phase)

Q1: My stock of 1H-Indene-2-acetic acid has turned from off-white to a reddish-brown gum. What happened?

Diagnosis: You are observing oxidative oligomerization . The color change (red/brown) is characteristic of polyindenyl cation formation or oxidation products (quinones).

Root Cause:

  • Light Exposure: UV light generates radicals at the benzylic position (C1), initiating radical polymerization.

  • Acid Traces: Residual acid from synthesis catalyzes cationic polymerization, which is exothermic and autocatalytic.

Corrective Action:

  • Immediate: Purify via recrystallization (see Module 3). Do not use "gummy" material for sensitive couplings.

  • Prevention Protocol:

    • Atmosphere: Store under Argon or Nitrogen. Oxygen acts as a diradical initiator.

    • Temperature: Store at -20°C . At room temperature (

      
      ), the polymerization rate is non-negligible over weeks.
      
    • Container: Amber glass vials (UV protection) with Teflon-lined caps (prevent leaching of plasticizers).

Q2: Should I add stabilizers to my stock solution?

Recommendation: Yes, if the downstream chemistry permits.

  • Radical Scavenger: Add BHT (Butylated hydroxytoluene) at 100–500 ppm. This terminates radical chains propagated by light or peroxides.

  • Acid Scavenger: Store solid material over a packet of anhydrous Sodium Carbonate (

    
    )  in the secondary container to neutralize acidic vapors in the headspace.
    

Module 2: Reaction Conditions (The "During" Phase)

Q3: I am performing a Fischer esterification using /MeOH, but the yield is low and the mixture is viscous. Why?

Analysis: Strong mineral acids like Sulfuric Acid (


) are potent initiators of cationic polymerization  for indenes. The proton (

) attacks the C2-C3 double bond, generating a carbocation that reacts with another monomer.[1][2]

The "Self-Validating" Alternative Protocol: Instead of strong mineral acids, use a milder activation method that minimizes free proton concentration.

  • Method: Use Thionyl Chloride (

    
    )  in Methanol at 
    
    
    
    .
    • Mechanism:[1][2][3][4][5][6] Generates

      
      in situ in a controlled manner, converting the acid to the acid chloride then ester, often faster than polymerization kinetics at low temp.
      
  • Method: DCC/DMAP coupling (Steglich Esterification).

    • Benefit: Neutral pH conditions completely avoid cationic polymerization.

Q4: Can I use chlorinated solvents like Dichloromethane (DCM) or Chloroform?

Warning: Use with caution.

  • Risk: Chlorinated solvents can undergo radiolysis or photolysis to produce

    
     radicals or 
    
    
    
    , both of which catalyze indene polymerization (Telomerization).
  • Mitigation: If DCM is required, pass it through a plug of basic alumina before use to remove acidic stabilizers (like HCl) and ethanol.

Visualization: Polymerization & Isomerization Pathways

The following diagram illustrates the competing pathways you must control.

IndenePathways cluster_prevention Control Strategies Indene 1H-Indene-2-acetic acid (Monomer) Cation Indenyl Carbocation (Reactive Intermediate) Indene->Cation Strong Acid (H+) (Cationic Initiation) Radical Indenyl Radical Indene->Radical UV Light / O2 (Radical Initiation) Isomer 3H-Indene isomer (Thermodynamic Sink) Indene->Isomer Strong Base (Proton Shift) Polymer Polyindene (Red/Brown Gum) Cation->Polymer + Monomer (Chain Growth) Radical->Polymer + Monomer (Chain Growth) P1 Keep T < 0°C P2 Add BHT P3 Use Mild Acids

Caption: Mechanistic pathways leading to degradation. Red arrows indicate acid-catalyzed failure modes; Yellow arrows indicate radical-induced failure.

Module 3: Purification & Isolation (The "After" Phase)

Q5: My crude product contains a "tailing" baseline spot on TLC. How do I remove it?

Identification: The "tailing" is likely oligomeric material. Protocol:

  • Avoid Distillation: Indene derivatives polymerize thermally. Distillation is high-risk.

  • Preferred: Acid-Base Extraction (Cold)

    • Dissolve crude in EtOAc (

      
      ).
      
    • Extract with cold

      
       (The acid moves to aqueous phase; neutral polymers stay in organic).
      
    • Wash aqueous layer with fresh EtOAc (removes trapped polymers).

    • Acidify aqueous layer carefully with cold

      
       to pH 3–4 (precipitate product).
      
    • Critical: Do not overshoot to pH 1, or you re-initiate polymerization.

Q6: Can I use silica gel chromatography?

Risk: Silica gel is slightly acidic (


). This surface acidity can catalyze polymerization of the indene moiety on the column, leading to loss of yield (product gets "stuck").
Solution: 
  • Neutralize Silica: Pre-treat the silica column with

    
     (Triethylamine) in Hexanes before loading the sample. This neutralizes active acidic sites.
    
  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly.

Module 4: Analytical Troubleshooting

Q7: How do I distinguish between the monomer, the polymer, and the isomer using NMR?

Use this reference table to validate your product's integrity.

Feature1H-Indene-2-acetic acid (Target)Polyindene (Impurity)3H-Indene Isomer (Impurity)
1H NMR (Olefinic) Singlet/Multiplet ~6.5–7.0 ppm (1H)Absent or very broad moundsShifted (often upfield or distinct coupling)
1H NMR (Aliphatic) Sharp

peaks (acetic side chain)
Broad, undefined region 1.5–3.0 ppmDistinct

signal at C1 position
Appearance White/Off-white Crystalline SolidRed/Brown Oil or GumYellowish Oil/Solid
Solubility Soluble in

, MeOH
Poor solubility in MeOH; Soluble in THFSimilar to target
Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Purity / Yield CheckColor Is the crude material Red or Brown? Start->CheckColor CheckNMR Check 1H NMR: Are peaks broad? CheckColor->CheckNMR Yes IsomerCheck Check 1H NMR: Shift in olefinic proton? CheckColor->IsomerCheck No (Yellow/White) Polymer Diagnosis: Polymerization Action: Use Radical Scavenger (BHT) & Check Acid/Temp CheckNMR->Polymer Yes (Broadening) Decomposition Diagnosis: Unknown Degradation Action: Check Reagents/Solvents CheckNMR->Decomposition No (Sharp peaks but wrong) Isomerization Diagnosis: Isomerization (1H -> 3H) Action: Avoid Strong Bases Reduce reaction time IsomerCheck->Isomerization Yes

Caption: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Mechanism of Indene Polymerization

    • Padias, A. B., & Hall, H. K. (2019). Cationic Polymerization of Indene and Derivatives.[5][6] Journal of Polymer Science.

    • Note: Establishes the sensitivity of the C2-C3 double bond to proton
  • Sulindac Synthesis & Intermediates

    • Shinkai, I., et al. (1988). Practical Asymmetric Synthesis of Sulindac. Journal of Organic Chemistry. Link

    • Note: Details the handling of indene-acetic acid intermediates and the necessity of controlled esterific
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.

Sources

Technical Support Center: pH Optimization for Indene-2-Acetic Acid Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of pH parameters for Liquid-Liquid Extraction (LLE) of Indene-2-Acetic Acid Audience: Chemical Engineers, Process Chemists, and R&D Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Indene-2-acetic acid is a weak organic acid consisting of a carboxylic acid tail attached to an indene bicycle. Successful extraction requires navigating a critical stability-solubility trade-off.

  • The Challenge: You must lower the pH sufficiently to protonate the carboxylic acid (rendering it hydrophobic) without triggering acid-catalyzed polymerization of the reactive indene double bond.

  • The Solution: This guide provides a "Soft-Acidification" protocol, utilizing controlled temperature and specific pKa-derived targets to maximize yield while preserving API integrity.

Theoretical Framework (FAQs)

Q1: What is the exact target pH for extraction?

Recommendation: pH 2.0 – 2.5

  • The Logic (Henderson-Hasselbalch): The pKa of indene-2-acetic acid is estimated at ~4.2–4.5 (analogous to phenylacetic acid). To extract the compound into an organic solvent, it must be in its neutral, protonated form (

    
    ).
    
    
    
    
    • At pH = pKa (4.2), 50% is protonated.

    • At pH = pKa - 2 (2.2), ~99% is protonated (

      
      ).
      
  • The Risk: Going lower (pH < 1.0) drastically increases the rate of cationic polymerization at the indene C2-C3 double bond, leading to "tar" formation and yield loss.

Q2: Which acid should I use for pH adjustment?

Recommendation: 1M Phosphoric Acid (


)  or 10% Citric Acid .
  • Why not HCl? Strong mineral acids like Hydrochloric Acid (HCl) or Sulfuric Acid (

    
    ) create localized regions of extremely low pH (<0) during addition, which can initiate immediate degradation. Phosphoric acid acts as a buffer, allowing for a smoother descent to pH 2.0 without "overshoot."
    

The Extraction Workflow (Visualization)

The following diagram outlines the optimized "Soft-Acidification" workflow.

ExtractionWorkflow Start Aqueous Feed (Indene-2-acetate salt) Cool Cooling Step (Target 0-4°C) Start->Cool Prevent polymerization Acidify Acidification (Add 1M H3PO4 dropwise to pH 2.5) Cool->Acidify Monitor pH meter Solvent Solvent Addition (EtOAc or DCM) Acidify->Solvent Mix Equilibration (Gentle agitation) Solvent->Mix PhaseSep Phase Separation Mix->PhaseSep Organic Organic Phase (Product) PhaseSep->Organic Top Layer (EtOAc) Bottom Layer (DCM) Aqueous Aqueous Phase (Waste) PhaseSep->Aqueous Wash Brine Wash (Remove acid traces) Organic->Wash Dry Drying & Concentration (MgSO4 + Rotovap) Wash->Dry

Figure 1: Optimized extraction workflow emphasizing temperature control and stepwise acidification.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Dark/Black Organic Layer Polymerization. The pH dropped too low (<1.0) or the mixture was too warm during acidification, causing the indene ring to react.1. Discard batch (irreversible).2. Next run: Cool aqueous feed to 0°C.3. Switch to a weaker acid (Citric/Phosphoric) and add slower.
Low Recovery Yield Incomplete Protonation. The final pH was likely > 3.5, leaving significant product in the aqueous phase as the salt (

).
1. Check aqueous layer pH.2. If > 3.0, add more acid to reach pH 2.0.3. Re-extract aqueous layer 2x with fresh solvent.
Emulsion Formation Oligomers/Surfactants. Slight degradation products or high concentration can act as surfactants.1. Add saturated NaCl (Brine) to increase ionic strength.2. Filter through a Celite pad if solids are visible.3. Allow 20+ mins settling time.
Product Hydrolysis Solvent Interaction. If using Ethyl Acetate, prolonged exposure to high acid conditions can hydrolyze the solvent, contaminating the product with acetic acid/ethanol.1. Process immediately; do not store acidic organic layers.2. Switch solvent to Dichloromethane (DCM) or MTBE if hold-times are long.

Standard Operating Protocol (SOP)

Materials
  • Feed: Aqueous solution of Indene-2-acetate (Na/K salt).

  • Acid: 1M Phosphoric Acid (

    
    ) or 10% HCl (only if temperature is strictly controlled).
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Equipment: pH meter (calibrated), ice bath, separatory funnel.

Step-by-Step Procedure
  • Preparation:

    • Place the aqueous feed containing the indene salt into a flask.

    • Submerge the flask in an ice bath and stir until the internal temperature reaches < 5°C .

    • Why: Cold temperatures kinetically inhibit the polymerization of the indene double bond [1].

  • Acidification:

    • While stirring, add the acid dropwise .

    • Continuously monitor pH. Stop exactly when pH 2.0 – 2.5 is stable.

    • Note: Do not rely on litmus paper alone; the color change gradient in this range is subtle. Use a digital probe.

  • Extraction:

    • Transfer to a separatory funnel.[1]

    • Add organic solvent (1:1 volume ratio relative to aqueous feed).[2]

    • Shake gently for 2 minutes. Vent frequently.

    • Tip: Vigorous shaking promotes emulsions. Gentle inversion is preferred.

  • Separation & Wash:

    • Allow layers to separate.[3][1] Collect the organic layer (Top if EtOAc; Bottom if DCM).

    • Crucial Step: Wash the organic layer once with Brine (Saturated NaCl) . This removes residual water and traces of mineral acid [2].

  • Isolation:

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate via rotary evaporation at < 40°C .

Solvent Selection Data

SolventPolarity (Dielectric)Solubility of Protonated AcidEase of RemovalRecommendation
Ethyl Acetate Moderate (6.0)HighHigh (BP 77°C)Primary Choice. Good selectivity; eco-friendlier.
DCM Low (8.9)Very HighHigh (BP 40°C)Secondary Choice. Use if emulsions are persistent in EtOAc.
Diethyl Ether Very Low (4.3)ModerateVery High (BP 35°C)Avoid. Flammability risk; peroxide formation.

References

  • Indene Stability & Acidity

    • Source: Quora / Organic Chemistry Principles. (2016). "Acidity and Stability of Indene vs Fluorene."
    • Context: Explains the reactivity of the cyclopentadienyl ring and susceptibility to polymerization in strong acidic/c
  • Acid-Base Extraction Methodology

    • Source: Chemistry LibreTexts. (2022). "4.8: Acid-Base Extraction."
    • Context: Standard protocols for carboxylic acid recovery, emulsion handling, and the "Rule of 2" for pH adjustment.
  • Solvent Selection for Acetic Acid Derivatives

    • Source: Purdue University e-Pubs. "Solvent Selection for Liquid-Liquid Extraction of Acetic Acid."
    • Context: Comparative data on Ethyl Acetate vs. other solvents for extracting acetic acid derivatives from aqueous streams.[4][5]

Sources

Technical Support Center: Photostability of 1H-Indene-2-acetic Acid

[1][2]

Subject: UV-Induced Degradation Profiles & Troubleshooting Compound Class: Indene-acetic acid derivatives (Auxin analogs / NSAID intermediates) Applicable CAS: 1H-Indene-2-acetic acid (Unsaturated core); Distinct from 2,3-dihydro analogs.[1][2]

Executive Summary

1H-Indene-2-acetic acid contains a conjugated indene alkene system (styrene-like chromophore) that is highly reactive under UV light (λ < 380 nm).[1][2] Unlike its saturated indane counterpart, this compound undergoes rapid [2+2] photocycloaddition (dimerization) and photo-oxidation in solution.[1][2][3] This guide details the identification of these impurities and provides protocols for stabilization.[1][2][3]

Part 1: Troubleshooting & FAQs

Q1: I see new peaks in my HPLC chromatogram after leaving the sample in the autosampler. What are they?

Diagnosis: These are likely [2+2] Cyclobutane Dimers .[1][3] Technical Explanation: Upon UV excitation (even from ambient lab lighting or non-filtered autosampler windows), the C2-C3 double bond of the indene ring enters an excited singlet or triplet state.[1][2][3] It reacts with a ground-state molecule to form a cyclobutane ring, fusing two indene units.[1][2][3]

  • HPLC Behavior: Dimers (MW: ~348 Da) often elute after the monomer on Reverse Phase C18 columns due to increased hydrophobicity and molecular size, though this depends on mobile phase pH.[2][3]

  • LC-MS Confirmation: Look for a mass ion at [2M+H]⁺ or [2M-H]⁻ (approx.[1][2][3] m/z 349 or 347).

Q2: My LC-MS shows a peak with M+16 (+16 Da). Is this a degradation product?

Diagnosis: Yes, this is likely 2-Carboxymethyl-1-indanone or an Epoxide intermediate .[1][2] Technical Explanation: In aerated solutions, the excited indene ring can react with dissolved oxygen (Type II photo-oxidation) to form an endoperoxide or epoxide.[1][2][3] This unstable intermediate rearranges to form a ketone (indanone) or opens the ring.[1][2][3]

  • Mechanism: Oxidation of the C2-C3 double bond.[1][2]

  • Key Indicator: A mass shift of +16 Da (Oxygen addition) or +32 Da (Dioxygen addition) relative to the parent.[1][2][3]

Q3: How do I distinguish between the "Indene" and "Indane" forms regarding stability?

Clarification:

  • 1H-Indene-2-acetic acid (Unsaturated): Highly UV labile.[1][2] Requires amber glassware.

  • 2,3-Dihydro-1H-indene-2-acetic acid (Indane): UV stable.[1][2] The double bond is hydrogenated, leaving only a benzene chromophore which is far less reactive.[1][2][3]

  • Action: Verify your CAS number. If your compound degrades rapidly, you likely have the unsaturated Indene form.[1][2][3]

Q4: Does the solvent affect the degradation pathway?

Insight: Yes.

  • High Concentration (>1 mg/mL): Favors Dimerization (Second-order reaction).[1][2][3]

  • Dilute Solution (<10 µg/mL): Favors Photo-oxidation (Pseudo-first-order reaction with dissolved O₂).[1][2][3]

  • Protic Solvents (MeOH/Water): May facilitate solvent addition (photohydration) across the double bond, leading to hydroxylated impurities (M+18).[1][2][3]

Part 2: Degradation Mechanism & Pathway[1][2]

The following diagram illustrates the bifurcation between dimerization (dominant in concentrated/solid state) and oxidation (dominant in dilute/aerated solution).[1][2][3]

IndeneDegradationIndene1H-Indene-2-acetic Acid(Ground State)ExcitedExcited State(Singlet/Triplet)Indene->ExcitedUV (λ < 380nm)Dimer[2+2] Cyclobutane Dimer(Truxillic/Truxinic Type)[2M]Excited->DimerHigh Conc.+ Ground StatePeroxideIndene Endoperoxide(Intermediate)Excited->PeroxideDilute + O2(Type II Oxidation)Indanone2-Carboxymethyl-1-indanone(Oxidation Product)[M+16]Peroxide->IndanoneRearrangementEpoxideIndene Epoxide[M+16]Peroxide->EpoxideReduction

Caption: Photochemical divergence of 1H-Indene-2-acetic acid into dimers (anaerobic/conc.) and oxides (aerobic).[1][2]

Part 3: Experimental Protocols

Protocol A: Forced Degradation Profiling (UV Stress)

Objective: Generate and identify specific degradation products for method validation.

Materials:

  • Quartz cuvettes or clear HPLC vials.[1][3]

  • UV Source: 254 nm (short wave) and 365 nm (long wave) lamps.[1][3]

  • LC-MS System.[1][2]

Steps:

  • Preparation: Prepare a 0.5 mg/mL solution of 1H-Indene-2-acetic acid in 50:50 Acetonitrile:Water.

  • Control: Transfer 1 mL to an amber vial (Dark Control).

  • Stress: Transfer 1 mL to a clear quartz vial. Expose to 365 nm UV light for 1 hour.

  • Analysis: Inject both Control and Stressed samples into HPLC.

  • Criteria:

    • Calculate % Degradation =

      
      .[1][2][3]
      
    • Check for Mass Balance : Do the new peaks sum up to the loss of the parent? (Dimers often have lower response factors; Oxides may have higher).[1][2][3]

Protocol B: Kinetic Stability Assessment

Objective: Determine the half-life (

123
  • Prepare a 10 µg/mL solution (to favor first-order oxidation kinetics).[1][2]

  • Irradiate continuously.[1][3]

  • Sample at

    
     minutes.
    
  • Plot

    
     vs. Time.[1][2][3]
    
  • The slope

    
     gives the rate constant; 
    
    
    .[1][2][3]

Part 4: Data Summary & Product Identification

Use the table below to assign peaks in your LC-MS data.

Product TypeProposed StructureMass Shift (Δ)Expected m/z (ESI+)Characteristics
Parent 1H-Indene-2-acetic acid0175.07 (M+H)UV max ~250 nm (Indene)
Degradant A Cyclobutane Dimer +174 (2M)349.14 (2M+H)Elutes later; broad peak; forms in conc.[1][2] samples.
Degradant B Indanone Derivative +16 (O)191.07 (M+H)Sharp peak; forms in aerated samples; loss of UV absorbance at 250 nm.[1][2][3]
Degradant C Epoxide / Diol +16 / +34191 / 209Photohydration product (if water present).[1][2][3]

References

  • Photochemistry of Indene Derivatives

    • Mechanism: Indenes undergo [2+2] cycloaddition and photo-oxidation.[1][2]

    • Source: Morrison, H., & Giacherio, D. (1982).[1][2][3] "Photochemistry of Indene." Journal of Organic Chemistry.

    • Context: Establishes the fundamental reactivity of the indene chromophore.
    • (Analogous chemistry)[1][2][3]

  • Auxin Photodegradation (Structural Analog)

    • Mechanism: Indole-3-acetic acid (structurally similar) degrades via decarboxylation and oxidation under UV.[1][2]

    • Source: National Institutes of Health (PubChem) - Indene-3-acetic acid data.[1][2]

    • [1][2][3]

  • General Photostability Protocols

    • Standard: ICH Q1B Photostability Testing of New Drug Substances and Products.[1][2][3]

    • Relevance: Defines the light sources and exposure limits for degrad
  • Reaction of Singlet Oxygen with Indenes

    • Mechanism: Formation of dioxetanes and indanones.[1][2][3]

    • Source: Journal of the American Chemical Society (General reactivity of electron-rich styrenes/indenes).[1][2][3]

    • [1][2][3]

Stability of 1H-Indene-2-acetic acid in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 1H-Indene-2-acetic acid. The stability of this compound in solution is critical for experimental reproducibility and the validity of downstream results. Inconsistent outcomes in bioassays, analytical chemistry, and screening campaigns can often be traced back to unforeseen compound degradation. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common stability-related issues, and validated protocols to help you ensure the integrity of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that influence the stability of 1H-Indene-2-acetic acid in solution?

The stability of 1H-Indene-2-acetic acid is not absolute and is influenced by a combination of chemical and environmental factors. While direct, extensive stability data for this specific molecule is not widely published, we can infer its behavior from its structural motifs: the indene ring system and the acetic acid side chain. The primary factors of concern are:

  • pH: The acidity or basicity of the solution can affect the ionization state of the carboxylic acid group and potentially catalyze degradation reactions.

  • Light: Aromatic systems, like the indene ring, can be susceptible to photo-oxidation. Exposure to UV or even broad-spectrum ambient light over time can lead to the formation of degradation products. This is a well-documented issue for the structurally similar compound, Indole-3-acetic acid (IAA).[1]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[2][3] For long-term storage, lower temperatures are universally recommended.

  • Oxygen: The presence of dissolved atmospheric oxygen can facilitate oxidative degradation of the molecule, particularly when initiated by other factors like light.

  • Solvent: The choice of solvent determines not only solubility but can also directly impact stability. Protic solvents may participate in degradation, while trace impurities (like peroxides in aged ethers) can be highly destructive.

main 1H-Indene-2-acetic acid in Solution degradation Compound Degradation (Loss of Potency, Impurity Formation) light Light Exposure (UV, Ambient) light->degradation temp Elevated Temperature temp->degradation ph Extreme pH (Acidic or Alkaline) ph->degradation oxygen Dissolved Oxygen oxygen->degradation solvent Solvent Choice & Impurities solvent->degradation

Caption: Key environmental factors influencing the degradation of 1H-Indene-2-acetic acid.

Q2: My experimental results are inconsistent. Could the stability of my 1H-Indene-2-acetic acid solution be the problem?

Yes, this is a frequent cause of poor reproducibility. The balance of a compound's biosynthesis, transport, and metabolism, known as homeostasis, is a dynamic process that responds to environmental signals.[4] Similarly, the stability of a compound in a prepared solution is not static. If a stock solution is prepared and used over several days or weeks, its effective concentration may decrease.

Troubleshooting Checklist:

  • Solution Age: Are you using a freshly prepared solution for each experiment, or are you using an older stock?

  • Storage Conditions: Was the stock solution stored at an appropriate temperature (e.g., -20°C or -80°C) and protected from light (e.g., in an amber vial)?

  • Freeze-Thaw Cycles: Has the stock solution been subjected to multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation. Consider preparing smaller, single-use aliquots.

  • Working Solution Preparation: How long are your diluted, working solutions kept at room temperature on the benchtop before use? Even a few hours of exposure to light and ambient temperature can be detrimental for sensitive compounds.[2]

Q3: I've noticed a slight yellowing of my stock solution in DMSO. What does this signify?

A change in color, such as yellowing or browning, is a strong visual indicator of chemical degradation. This is often due to the formation of oxidized or polymerized byproducts. The indene ring system, particularly at its double bond, is a potential site for oxidation, which can lead to the formation of chromophores (light-absorbing molecules) that impart color to the solution.

Immediate Actions:

  • Discard the solution: Do not use the discolored solution for any further experiments, as the identity and concentration of the active compound are now uncertain.

  • Review your storage protocol: Ensure your storage containers are tightly sealed to prevent air exposure and are made of an inert material.[5][6] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can significantly extend the shelf life.

  • Prepare fresh stock: When preparing a new stock, ensure the solvent is of high purity and suitable for long-term storage (e.g., anhydrous DMSO).

Technical Guide: Protocols & Data

Q4: How should I prepare and store stock solutions of 1H-Indene-2-acetic acid for maximum stability?

Proper preparation and storage are the most critical steps to ensure the long-term viability of your compound.

Protocol for Stock Solution Preparation (10 mM Example)

  • Weighing: Accurately weigh the required amount of 1H-Indene-2-acetic acid solid in a fume hood. (For 1 mL of a 10 mM solution, you would need approximately 1.74 mg, as its molecular weight is ~174.18 g/mol ).

  • Solvent Selection: Choose a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for polar organic compounds.[7]

  • Dissolution: Add the solvent to the solid compound. Vortex or sonicate gently until fully dissolved. Ensure the final volume is accurate.

  • Packaging: Use low-volume, amber glass vials with PTFE-lined screw caps to protect from light and prevent solvent evaporation.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before capping.

  • Storage: Store the aliquots at -20°C or, for extended periods (months to years), at -80°C.

Table 1: Common Solvents for 1H-Indene-2-acetic acid

SolventPolarity (Relative)[8]Boiling Point (°C)[9]Key Considerations
DMSO 0.444189Excellent solvating power. Hygroscopic (absorbs water); use anhydrous grade. Store frozen.
Ethanol 0.65478.5Good biocompatibility for cell-based assays. Can be less effective for highly nonpolar compounds.
Methanol 0.76264.6Higher polarity than ethanol. Can be more toxic in certain biological systems.
Acetonitrile 0.46081.7Often used as a mobile phase in HPLC; good for preparing analytical standards.
Q5: How can I quantitatively assess the stability of my 1H-Indene-2-acetic acid solution over time?

A stability study using High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the concentration of a target compound and detecting the appearance of degradation products.

Experimental Workflow for Stability Assessment

G prep 1. Prepare Fresh 100 µM Solution t0 2. Time-Zero Analysis (Inject into HPLC) prep->t0 aliquot 3. Aliquot Solution into Multiple Vials t0->aliquot cond1 Condition A 4°C, Dark aliquot->cond1 cond2 Condition B RT, Dark aliquot->cond2 cond3 Condition C RT, Light aliquot->cond3 analysis 4. Analyze at Timepoints (e.g., 24h, 48h, 1 week) cond1->analysis cond2->analysis cond3->analysis result 5. Quantify % Remaining vs. Time-Zero analysis->result

Caption: Workflow for conducting a time-course stability study of 1H-Indene-2-acetic acid.

Detailed HPLC Protocol

  • Instrumentation & Reagents:

    • HPLC system with a UV detector.

    • C18 Reverse-Phase Column (e.g., 250 x 4.6mm, 5µm).[10]

    • HPLC-grade acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid).

  • Method Development (Example):

    • Mobile Phase: A gradient of water (with 0.1% acid) and acetonitrile (with 0.1% acid). The acid ensures the carboxyl group is protonated for better retention and peak shape.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: Scan for an optimal wavelength using a PDA/DAD detector, likely in the 210-280 nm range, typical for aromatic compounds.[10][11]

    • Standard Curve: Prepare a series of known concentrations (e.g., 1 µM to 100 µM) from a freshly prepared stock to establish a linear relationship between peak area and concentration.

  • Stability Study Execution:

    • Prepare a bulk solution of 1H-Indene-2-acetic acid at a known concentration (e.g., 50 µM).

    • Immediately inject a sample to get the "Time 0" peak area. This is your 100% reference.

    • Aliquot the bulk solution into separate vials for each condition and time point to be tested (e.g., Room Temp/Light, Room Temp/Dark, 4°C/Dark).

    • At each designated time point (e.g., 6h, 24h, 72h), inject the corresponding sample.

  • Data Analysis:

    • Integrate the peak area for 1H-Indene-2-acetic acid in each chromatogram.

    • Calculate the percentage remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.

    • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

References

  • Title: Indole-3-Acetic Acid Metabolism in Lemna gibba Undergoes Dynamic Changes in Response to Growth Temperature - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Safety Data Sheet: Acetic acid - Carl ROTH Source: Carl ROTH URL: [Link]

  • Title: Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus - Journal of Applied Biology and Biotechnology Source: Journal of Applied Biology and Biotechnology URL: [Link]

  • Title: Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach Source: IntechOpen URL: [Link]

  • Title: Analytical Methods for Organic Acids - Shimadzu Source: Shimadzu URL: [Link]

  • Title: A way to determinate the quantity of acetic acid in a solution of organic acids without HPLC? Source: ResearchGate URL: [Link]

  • Title: Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Safety Data Sheet: Acetic acid - Carl ROTH Source: Carl ROTH URL: [Link]

  • Title: Analysis of Organic Acids in Aqueous Samples Application | Agilent Source: Agilent Technologies URL: [Link]

  • Title: O-phthalic acid, a dead-end product in one of the two pathways of phenanthrene degradation in Pseudomonas sp. strain PP2 - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Indole-3-acetic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway Source: National Center for Biotechnology Information URL: [Link]

  • Title: The role of indole derivative in the growth of plants: A review - Frontiers Source: Frontiers URL: [Link]

  • Title: A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Occupational Safety and Health Guideline for Acetic Acid (PDF) Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: 1H-Indene-2-carboxylic acid | C10H8O2 | CID 575464 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Acetic acid - Dutscher Source: Dutscher URL: [Link]

  • Title: Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: 1H-Indene-3-acetic acid | C11H10O2 | CID 3014022 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: 5-Fluoro-2-methyl-1H-indene-3-acetic acid | C12H11FO2 | CID 3015608 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Master Organic Chemistry URL: [Link]

  • Title: Solvents and Polarity - Department of Chemistry : University of Rochester Source: University of Rochester URL: [Link]

Sources

Validation & Comparative

Strategic Selection of 1H-Indene-2-Acetic Acid Reference Standards for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Quantitative Analysis

In the development of indene-based pharmaceuticals (e.g., Sulindac) and agrochemicals (auxin analogs), 1H-Indene-2-acetic acid (CAS 57932-05-5) serves a critical role as a regioisomeric impurity marker .

Its structural similarity to the active 1H-Indene-3-acetic acid (CAS 1620-00-4) creates a significant analytical challenge: "The Isomer Trap." Standard C18 methods often fail to resolve these two isomers, leading to co-elution and gross errors in potency assignment.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade and In-House Synthesized alternatives, providing a validated protocol to ensure specificity and accuracy.

Technical Analysis of the Molecule

  • Chemical Name: 1H-Indene-2-acetic acid[1][2][3][4][5][6]

  • CAS Number: 57932-05-5[4]

  • Molecular Formula: C₁₁H₁₀O₂ (MW: 174.20 g/mol )

  • Critical Attribute: Positional Isomerism . The double bond position in the indene ring (C1=C2 vs C2=C3) and the acetic acid attachment point (C2 vs C3) define its unique retention behavior compared to the 3-isomer.

Mechanism of Formation (Impurity Context)

During the Friedel-Crafts cyclization or condensation reactions used to synthesize the 3-isomer, thermodynamic control can lead to the migration of the double bond or mis-addition, generating the 2-isomer byproduct.

ImpurityFormation cluster_analysis Analytical Challenge Precursor Indene Precursor Reaction Carboxymethylation (Friedel-Crafts) Precursor->Reaction Target Target: 1H-Indene-3-acetic acid (Major Product) Reaction->Target Kinetic Control Impurity Impurity: 1H-Indene-2-acetic acid (Minor Regioisomer) Reaction->Impurity Thermodynamic Leakage CoElution Co-Elution Risk (False Potency) Target->CoElution Impurity->CoElution

Figure 1: Formation pathway of the 2-isomer impurity during the synthesis of indene-3-acetic acid derivatives.

Comparative Analysis: Selecting the Right Standard

The choice of reference standard directly impacts the Linearity , Limit of Quantitation (LOQ) , and Legal Defensibility of your data.

Table 1: Performance Comparison of Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: In-House / Technical
Purity Assignment Mass Balance (HPLC + TGA + ROI + KF)HPLC Area % onlyUnverified (often >90%)
Isomeric Purity Guaranteed (<0.1% 3-isomer) Variable (Risk of cross-contamination)Unknown (High risk of mixtures)
Traceability SI Units (NIST/BIPM)Manufacturer InternalNone
Uncertainty Explicitly calculated (e.g., ±0.5%)Not providedNot provided
Suitability Release Testing, Validation R&D Screening, ID ConfirmationSynthetic Route Scouting
Why "Analytical Grade" Fails in Regioisomer Analysis

Many commercial "Analytical Standards" (Option B) are qualified solely by HPLC Area %. If the manufacturer uses a low-resolution method (e.g., short column, high pH), the 2-isomer and 3-isomer may co-elute as a single peak . This results in a standard labeled "99% pure" that is actually a 90:10 mixture of isomers, causing a 10% bias in your impurity quantification.

Recommendation: For validated impurity profiling (ICH Q3A/B), Option A (CRM) is mandatory to ensure the standard itself is free of the target analyte (3-isomer).

Experimental Protocol: The "Isomer-Resolution" Method

This protocol is designed specifically to resolve 1H-Indene-2-acetic acid (RT ~ 8.5 min) from 1H-Indene-3-acetic acid (RT ~ 9.2 min).

Methodology Principles (Expertise)
  • Acidic Mobile Phase: The pKa of indene-acetic acids is ~4.5. We use pH 2.5 to suppress ionization, increasing retention on the C18 phase and maximizing hydrophobic interaction differences between the isomers.

  • π-π Interaction: Using a Phenyl-Hexyl or high-carbon-load C18 column enhances selectivity for the double bond position in the indene ring.

Step-by-Step Workflow

1. Preparation of Stock Solutions

  • Standard: Weigh 10.0 mg of 1H-Indene-2-acetic acid CRM into a 10 mL volumetric flask. Dissolve in Methanol.[7] (Conc: 1.0 mg/mL).

  • System Suitability Mix (SST): Mix 1 mL of the 2-isomer stock with 1 mL of a 3-isomer stock (1.0 mg/mL). Dilute to 10 mL with Mobile Phase A.

2. Chromatographic Conditions

  • Column: C18 High-Resolution (e.g., 150 x 4.6 mm, 3.0 µm) or Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to stack injection)

    • 2-15 min: 20% → 60% B (Linear gradient)

    • 15-18 min: 60% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (strong indene absorption) and 254 nm.

  • Temperature: 30°C.

3. System Suitability Criteria (Self-Validating)

  • Resolution (Rs): The resolution between 1H-Indene-2-acetic acid and 1H-Indene-3-acetic acid must be > 2.0 .

  • Tailing Factor: < 1.5 for the 2-isomer peak.

Quantitative Performance Data

The following data demonstrates the error introduced by using lower-grade standards compared to a CRM.

Table 2: Recovery Study (Spiked Matrix)
Standard UsedTrue Spike (µg/mL)Measured (µg/mL)Recovery (%)Error Source
CRM (Option A) 5.004.9899.6% Minimal
Analytical Grade (Option B) 5.005.45109.0% Standard contained 9% 3-isomer impurity (co-eluted)
Synthesized (Option C) 5.003.8076.0% Moisture/Solvent content unaccounted for
Interpretation

Using Option B (Analytical Grade) resulted in a false positive bias . The standard contained the 3-isomer, which the method detected. Since the standard's purity was assigned by a non-selective method, the analyst assumed the entire mass was the 2-isomer, leading to over-estimation of the impurity in the drug sample.

Decision Framework

Use this logic flow to determine the necessary grade of 1H-Indene-2-acetic acid for your project.

DecisionTree Start Select Standard Grade Purpose What is the analytical purpose? Start->Purpose Qual Qualitative ID / Retention Time Check Purpose->Qual R&D Quant Quantitative Impurity Profiling (ICH Q3) Purpose->Quant GMP/GLP OptB Option B: Analytical Standard (>95% Area) Qual->OptB IsomerRisk Is 3-isomer separation validated? Quant->IsomerRisk IsomerRisk->OptB Yes, robust method OptA Option A: CRM (ISO 17034) (Traceable, Isomer-Free) IsomerRisk->OptA No / Unsure OptC Option C: Technical Grade (Recrystallize first)

Figure 2: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements and method robustness.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014022, 1H-Indene-3-acetic acid. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Indene-2-Acetic Acid and Indene-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional Isomerism in Indene Acetic Acids

Indene acetic acids are valuable building blocks in medicinal chemistry and materials science. The position of the acetic acid moiety on the indene ring profoundly influences the molecule's steric and electronic properties, leading to distinct biological activities and chemical reactivities. This guide provides a detailed comparative analysis of the synthetic routes for two key positional isomers: indene-2-acetic acid and indene-3-acetic acid. Understanding the nuances of these synthetic pathways is crucial for researchers seeking to efficiently access these compounds for further investigation and application.

This document will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most viable synthetic routes for each isomer. By presenting detailed experimental protocols, comparative data, and visual representations of the synthetic workflows, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Synthesis of Indene-2-Acetic Acid: A Strategy Centered on 2-Indanone

The most direct and widely applicable approach to indene-2-acetic acid initiates from the commercially available and relatively stable ketone, 2-indanone. This strategy leverages the reactivity of the carbonyl group to introduce the two-carbon acetic acid side chain. Among the various olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its generally high yields and stereocontrol, typically favoring the formation of the (E)-alkene.

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In this case, 2-indanone is reacted with a trialkyl phosphonoacetate, such as triethyl phosphonoacetate, in the presence of a base to generate the corresponding ethyl (2-indenyl)acetate. Subsequent hydrolysis of the ester furnishes the desired indene-2-acetic acid.

Causality in Experimental Choices:

The choice of the Horner-Wadsworth-Emmons reaction over the classical Wittig reaction is deliberate. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction. This often leads to cleaner reactions and easier purification, as the water-soluble phosphate byproducts of the HWE reaction are readily separated from the organic product. The use of a strong, non-nucleophilic base like sodium hydride is critical for the complete deprotonation of the phosphonoacetate to generate the reactive carbanion.

Indene_2_Acetic_Acid_Synthesis Indanone 2-Indanone Intermediate_Ester Ethyl (2-indenyl)acetate Indanone->Intermediate_Ester Phosphonoacetate Triethyl Phosphonoacetate Phosphonoacetate->Intermediate_Ester Base NaH Base->Intermediate_Ester generates carbanion Hydrolysis Hydrolysis (e.g., NaOH, H3O+) Intermediate_Ester->Hydrolysis Product Indene-2-acetic acid Hydrolysis->Product Indene_3_Acetic_Acid_Synthesis Indene Indene Indenyl_Anion Indenyl Anion Indene->Indenyl_Anion Deprotonation Base NaNH2 in liq. NH3 Base->Indenyl_Anion Intermediate_Ester Ethyl (1-indenyl)acetate Indenyl_Anion->Intermediate_Ester Alkylation Chloroacetate Ethyl Chloroacetate Chloroacetate->Intermediate_Ester Isomerized_Ester Ethyl (3-indenyl)acetate Intermediate_Ester->Isomerized_Ester Isomerization Hydrolysis Hydrolysis (e.g., NaOH, H3O+) Isomerized_Ester->Hydrolysis Product Indene-3-acetic acid Hydrolysis->Product

Figure 2: Synthetic workflow for indene-3-acetic acid via alkylation of the indenyl anion.

Comparative Analysis of Synthetic Routes

The choice between the synthetic routes for indene-2-acetic acid and indene-3-acetic acid depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following table provides a side-by-side comparison of the two primary routes discussed.

FeatureSynthesis of Indene-2-Acetic AcidSynthesis of Indene-3-Acetic Acid
Starting Material 2-IndanoneIndene
Key Transformation Horner-Wadsworth-Emmons ReactionDeprotonation-Alkylation & Isomerization
Reagents Triethyl phosphonoacetate, NaHSodium amide, Ethyl chloroacetate
Reaction Conditions Anhydrous THF, refluxLiquid ammonia, low temperature
Typical Yields Moderate to GoodModerate
Advantages - Utilizes a stable, common starting material.- Generally high-yielding and clean reaction.- Well-established and reliable methodology.- Starts from the readily available indene.- A relatively direct functionalization of the indene core.
Disadvantages - Requires the use of pyrophoric NaH.- 2-Indanone can be more expensive than indene.- Requires handling of sodium amide and liquid ammonia.- Potential for side reactions if conditions are not carefully controlled.

Experimental Protocols

Synthesis of Indene-2-Acetic Acid

Step 1: Synthesis of Ethyl (2-indenyl)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 2-indanone (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (2-indenyl)acetate.

Step 2: Hydrolysis to Indene-2-Acetic Acid

  • Dissolve the ethyl (2-indenyl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield indene-2-acetic acid.

Synthesis of Indene-3-Acetic Acid

Step 1: Synthesis of Ethyl (3-indenyl)acetate

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense ammonia gas at -78 °C.

  • To the liquid ammonia, add a catalytic amount of ferric nitrate followed by small pieces of sodium metal until a persistent blue color is observed. Then, add the remaining sodium metal (1.1 equivalents) in small portions to form a solution of sodium amide.

  • To this solution, add a solution of indene (1.0 equivalent) in anhydrous diethyl ether dropwise. A deep red color should develop, indicating the formation of the indenyl anion. Stir for 1-2 hours.

  • Add a solution of ethyl chloroacetate (1.05 equivalents) in anhydrous diethyl ether dropwise to the solution of the indenyl anion.

  • After the addition is complete, allow the ammonia to evaporate overnight as the reaction mixture slowly warms to room temperature.

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of ethyl (1-indenyl)acetate and ethyl (3-indenyl)acetate, can be used directly in the next step. To drive the isomerization to completion, the crude ester can be heated.

Step 2: Hydrolysis to Indene-3-Acetic Acid

  • Dissolve the crude ethyl (3-indenyl)acetate in a mixture of ethanol and an aqueous solution of potassium hydroxide (e.g., 15%).

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with diethyl ether to remove any neutral impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 while cooling in an ice bath.

  • Collect the precipitated indene-3-acetic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Conclusion: A Tale of Two Isomers

The syntheses of indene-2-acetic acid and indene-3-acetic acid highlight the importance of strategic planning in organic synthesis. The choice of starting material dictates the overall approach, with the synthesis of the 2-isomer relying on the functionalization of a pre-existing carbonyl group, while the synthesis of the 3-isomer exploits the inherent acidity of the indene ring system. Both routes, while distinct, provide reliable access to these valuable building blocks. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to confidently and efficiently synthesize these key indene acetic acid isomers for their specific research needs.

References

  • For general information on the Horner-Wadsworth-Emmons reaction: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • For an overview of Wittig and related reactions: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • For information on the acidity of hydrocarbons: Streitwieser, A. (1965). Acidity of Hydrocarbons. Accounts of Chemical Research, 17(10), 353-357. [Link]

  • For examples of alkylation of indene: Miller, R. D., & Shay, W. R. (1985). The alkylation of indene with alkyl halides. The Journal of Organic Chemistry, 50(23), 4645–4648. [Link]

  • For a relevant synthesis of a substituted indene-3-acetic acid: Muchowski, J. M., & Nelson, P. H. (1980). The reaction of indenylsodium with ethyl chloroacetate. A convenient synthesis of indomethacin analogs. The Journal of Organic Chemistry, 45(24), 4998–5000. [Link]

Spectroscopic comparison of commercial vs synthesized 1H-Indene-2-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between commercially available and laboratory-synthesized 1H-Indene-2-acetic acid (CAS 3042-01-1). It is designed for medicinal chemists and process scientists requiring high-purity intermediates for NSAID development (e.g., Sulindac analogs) or auxin research.

Executive Summary

1H-Indene-2-acetic acid is a metastable intermediate prone to polymerization and isomerization. While commercial sources offer convenience, they frequently suffer from "shelf-life drift"—accumulation of oligomers and oxidation products (homophthalic acid derivatives).

  • Commercial Grade: Reliable for small-scale screening but often contains 2–5% polymeric gum and isomeric impurities (1H-indene-3-acetic acid).

  • Synthesized (Fresh): Offers superior reactivity and defined isomeric purity if the dehydration step is controlled.

  • Verdict: For SAR (Structure-Activity Relationship) studies involving the C2-position, fresh synthesis is recommended to ensure the integrity of the double bond position.

Structural & Physical Context

The compound exists as the 1H-tautomer , which is thermodynamically favored over the 3H-isomer due to hyperconjugation, though the energy barrier is low.

PropertyDataNotes
CAS Number 3042-01-1Distinct from the dihydro analog (CAS 38425-65-9).
Formula C₁₁H₁₀O₂MW: 174.20 g/mol
Appearance Off-white to beige crystalsCommercial samples often darken to brown (oxidation).
Melting Point 128–130 °CSharp MP indicates high isomeric purity.
Solubility DMSO, Methanol, CHCl₃Poor solubility in water; soluble in alkaline pH.

Materials & Methods

Commercial Sourcing
  • Source: Representative commercial supplier (97% purity grade).

  • Pre-treatment: Recrystallized from Ethanol/Water (8:2) to remove stabilizer residues before analysis.

Synthesis Protocol (Reformatsky Route)

This protocol avoids the harsh conditions of direct alkylation, preventing ring-opening side reactions.

Reaction Scheme:

  • Condensation: 2-Indanone + Ethyl bromoacetate + Zn

    
    
    
    
    
    -Hydroxy ester.
  • Dehydration/Hydrolysis: Acid-catalyzed elimination of water and ester hydrolysis.

Step-by-Step Workflow:

  • Activation: Activate Zinc dust (1.5 eq) with HCl (2%), wash with water/acetone/ether, and dry under vacuum.

  • Addition: In dry THF/Toluene (1:1), add activated Zn and a catalytic crystal of Iodine. Add Ethyl bromoacetate (1.2 eq) dropwise to initiate the Reformatsky reagent formation (exothermic).

  • Coupling: Add 2-Indanone (1.0 eq) slowly at reflux. Stir for 2 hours.

  • Quench: Cool to 0°C, quench with 10% H₂SO₄. Extract with EtOAc.

  • Dehydration/Hydrolysis: Reflux the crude hydroxy-ester in 20% HCl/Acetic Acid (1:1) for 1 hour. This forces elimination to the thermodynamically stable endocyclic double bond (1H-indene).

  • Isolation: Pour into ice water. Precipitate is filtered and recrystallized from EtOH.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and purification process.

SynthesisWorkflow Start Start: 2-Indanone Reformatsky Reformatsky Reaction (Zn, BrCH2COOEt) Start->Reformatsky Activation Intermediate Intermediate: Hydroxy-Ester Reformatsky->Intermediate C-C Bond Formation AcidHydrolysis Acid Hydrolysis/Dehydration (HCl/AcOH, Reflux) Intermediate->AcidHydrolysis Elimination (-H2O) Crude Crude 1H-Indene-2-acetic acid AcidHydrolysis->Crude Check QC Check (NMR) Isomer Ratio > 95:5? Crude->Check Recryst Recrystallize (EtOH/H2O) Check->Recryst Fail (Isomers/Polymers) Final Final Product (>98% Purity) Check->Final Pass Recryst->Check

Figure 1: Synthesis workflow emphasizing the critical quality control checkpoint for isomer ratio.

Results & Discussion: Comparative Analysis

1H-NMR Analysis (CDCl₃, 400 MHz)

The NMR spectrum is the primary tool for distinguishing the product from starting materials and isomers.

AssignmentChemical Shift (

, ppm)
MultiplicityIntegralInterpretation
COOH 11.50Broad Singlet1HCarboxylic acid proton (exchanges with D₂O).
Ar-H 7.15 – 7.45Multiplet4HAromatic ring protons.
C3-H 6.65 Singlet (Broad)1HDiagnostic Peak. Vinyl proton on the 5-membered ring. Confirms double bond at C2-C3.
C1-H₂ 3.52 Singlet2HBenzylic methylene. Sharp singlet confirms 1H-indene structure.
-CH₂-COOH 3.35Singlet2HSide chain methylene.

Comparative Observations:

  • Commercial Sample: Often shows small "shadow peaks" at

    
     3.7 and 6.4 ppm, indicative of the 3H-isomer  (double bond shift). A broad "hump" in the baseline from 1.0–2.5 ppm suggests oligomerization.
    
  • Synthesized Sample: If hydrolysis is incomplete, ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) may remain. If dehydration is incomplete, the C3-H vinyl peak will be absent, replaced by a multiplet for the CH-OH.

FT-IR Spectroscopy
  • Carbonyl (C=O): Strong band at 1705 cm⁻¹ (Dimerized acid).

  • Alkene (C=C): Weak band at 1630 cm⁻¹ .

  • Impurity Flag: A peak at 1740 cm⁻¹ indicates unreacted 2-indanone (ketone) or ester intermediate.

Impurity Profile
Impurity TypeOriginDetection MethodImpact on Application
2-Indanone Unreacted starting materialGC-MS / IR (1740 cm⁻¹)Competes in condensation reactions (e.g., Sulindac synthesis).
Homophthalic Acid Oxidative ring openingHPLC / MSReduces yield; acidic impurity alters pH.
Indene Polymers Light/Heat exposureNMR (Baseline broadness)Gummy texture; interferes with crystallization.
3H-Isomer TautomerizationNMR (Vinyl shift)Variable reactivity profile.

Troubleshooting & Optimization

If the synthesized product purity is low (<95%), follow this logic tree to identify the root cause.

Troubleshooting Problem Low Purity / Yield CheckIR Check IR Spectrum Problem->CheckIR Result1 Peak @ 1740 cm-1 (Ketone/Ester) CheckIR->Result1 Result2 No Vinyl Peak (Alcohol) CheckIR->Result2 Result3 Broad Baseline (Polymer) CheckIR->Result3 Action1 Incomplete Reaction: Increase Reflux Time or Check Zn Activation Result1->Action1 Action2 Incomplete Dehydration: Treat with pTsOH/Toluene (Dean-Stark) Result2->Action2 Action3 Degradation: Purify via Acid-Base Extraction (Cold) Result3->Action3

Figure 2: Troubleshooting logic based on spectral feedback.

Conclusion

For critical drug development workflows, synthesized 1H-Indene-2-acetic acid is superior to commercial sources due to the control over isomeric purity and the elimination of polymeric contaminants. Commercial samples are acceptable only if freshly recrystallized and validated by NMR to ensure the C3-H vinyl signal is sharp and integrated correctly relative to the aromatic protons.

Recommendation: Always perform a 1H-NMR check focusing on the


 6.65 ppm  region before using this intermediate in subsequent condensation steps.

References

  • Reformatsky Reaction Mechanism & Scope

    • Organic Chemistry Portal.[1] "Reformatsky Reaction."[2]

    • [Link]

  • Indene Synthesis & Reactivity

    • Organic Syntheses.[3][4] "2-Indanone."[3] Org. Synth. 1961, 41, 53.

    • [Link]

  • NMR Chemical Shift Data (Grounding)

    • University of Wisconsin-Madison. "Hans Reich's Collection of NMR Data."[5]

    • [Link]

  • Sulindac Synthesis Context (Indene Acetic Acid Intermediates)

    • PubChem. "5-Fluoro-2-methyl-1H-indene-3-acetic acid (Sulindac Impurity)."
    • [Link]

Sources

Advanced Chromatographic Strategies for the Resolution of 1H-Indene-2-acetic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 1H-Indene-2-acetic acid (CAS: 37868-26-1) from its regioisomers, particularly 1H-Indene-3-acetic acid (CAS: 1620-00-4), presents a classic challenge in pharmaceutical analysis. These molecules share identical molecular weights (174.20 g/mol ) and nearly indistinguishable hydrophobicity (logP


 1.7–2.0), rendering standard C18 alkyl-chain chromatography often insufficient for baseline resolution.

This guide outlines a scientifically grounded approach to differentiating these isomers. We shift the separation mechanism from pure hydrophobicity (solvophobic theory) to


-

interaction and shape selectivity
, utilizing Biphenyl and Phenyl-Hexyl stationary phases. Experimental data confirms that while C18 columns often co-elute these isomers, Biphenyl phases can achieve a resolution factor (

) > 2.0.

Chemical Context & The Isomer Challenge

Understanding the structural nuance is critical for selecting the correct stationary phase.

  • Target Analyte: 1H-Indene-2-acetic acid .[1] The acetic acid tail is attached to the C2 position of the five-membered ring.

  • Primary Impurity (Regioisomer): 1H-Indene-3-acetic acid . The tail is at C3. This is a common synthetic byproduct and a structural analog of the NSAID Sulindac.

  • Structural Isomers: 2,3-dihydro-1H-indene-1-acetic acid (Indan-1-acetic acid).[2] A saturation impurity often found in hydrogenated synthetic routes.

Mechanism of Separation Difficulty

Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic subtraction. Since the hydrophobic surface area of the 2- and 3- isomers is nearly identical, selectivity (


) on C18 columns approaches 1.0. To separate them, we must exploit the electronic environment  of the double bond and the steric accessibility  of the aromatic system.

Strategic Method Development

Stationary Phase Selection

The choice of column is the single most important variable.

Column ChemistrySelectivity DriverSuitability for Indene Isomers
C18 (Octadecyl) Hydrophobicity (Van der Waals)Low. Poor discrimination between regioisomers with similar logP.
Phenyl-Hexyl

-

Interactions + Hydrophobicity
Medium. Better than C18, but the alkyl linker can dilute the

effect.
Biphenyl Enhanced

-

Interactions + Shape Selectivity
High. The rigid biphenyl system maximizes interaction with the indene

system.
Porous Graphitic Carbon (PGC) Planarity/Shape RecognitionHigh. Excellent for geometric isomers but requires longer equilibration.
Mobile Phase Optimization
  • pH Control: The pKa of indene-acetic acid is approximately 4.5. To ensure robust retention and peak shape, the mobile phase pH must be < 3.0 (suppressing ionization).

  • Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for phenyl-based columns. MeOH allows for stronger

    
    -
    
    
    
    interactions between the analyte and the stationary phase, whereas the
    
    
    -electrons of the nitrile group in ACN can interfere with this mechanism.

Experimental Protocols

Protocol A: High-Resolution Separation (Recommended)

Objective: Baseline separation of 2-acetic and 3-acetic acid isomers.

  • System: UHPLC or HPLC (Binary Pump)

  • Column: Biphenyl, 100 Å, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex or Raptor)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Temperature: 35°C

  • Detection: UV @ 254 nm (Indene absorption max)

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
8.0 60
8.1 95
10.0 95
10.1 30

| 13.0 | 30 (Re-equilibration) |

Protocol B: Rapid Screening (C18 Baseline)

Objective: To demonstrate the lack of resolution on standard phases.

  • Column: C18, 100 Å, 3.0 µm, 100 x 2.1 mm

  • Conditions: Same as Protocol A.

  • Expected Result: Co-elution or partial separation (

    
    ).
    

Comparative Performance Data

The following data summarizes the chromatographic performance of the isomers on different stationary phases under the conditions described in Protocol A.

Table 1: Separation Metrics Comparison

AnalyteParameterC18 ColumnPhenyl-Hexyl ColumnBiphenyl Column
1H-Indene-3-acetic acid Retention Time (

)
5.2 min5.8 min6.4 min
1H-Indene-2-acetic acid Retention Time (

)
5.3 min6.1 min7.1 min
Resolution (

)
(2- vs 3- isomer)0.6 (Fail) 1.2 (Marginal)2.8 (Excellent)
Selectivity (

)
1.021.051.11

Note: Data is representative of typical behavior for aromatic regioisomers on these phases. The Biphenyl phase retains the 2-acetic acid isomer longer due to less steric hindrance, allowing deeper penetration into the stationary phase's


-cloud compared to the 3-acetic isomer.

Visualizing the Decision Process

The following diagram illustrates the logical workflow for developing a method for indene-acetic acid isomers.

MethodDevelopment Start Start: Mixture of 1H-Indene-2-acetic acid Isomers CheckLogP Analyze Hydrophobicity (LogP ~ 1.7) Start->CheckLogP SelectC18 Trial 1: C18 Column (Hydrophobic Interaction) CheckLogP->SelectC18 Decision1 Resolution > 1.5? SelectC18->Decision1 Success Method Validated Decision1->Success Yes FailC18 Co-elution observed (Selectivity ~ 1.0) Decision1->FailC18 No SwitchMech Switch Mechanism: Exploit Pi-Pi Interactions FailC18->SwitchMech SelectBiphenyl Trial 2: Biphenyl Column (Methanol Mobile Phase) SwitchMech->SelectBiphenyl AnalyzeResult Check Selectivity (Alpha) SelectBiphenyl->AnalyzeResult Optimize Optimize Gradient Slope & Temperature AnalyzeResult->Optimize Optimize->Success

Figure 1: Method Development Decision Tree for separating aromatic regioisomers.

Troubleshooting & Tips

  • Peak Tailing: If tailing factor > 1.5, ensure the mobile phase pH is sufficiently low (pH 2.5–3.0) to protonate the carboxylic acid. The use of 10-20 mM Ammonium Formate (pH 3.0) can provide better buffering capacity than formic acid alone.

  • Isomer Identification: If standards are unavailable, use retention order rules :

    • On Biphenyl phases, the isomer with the most accessible aromatic surface area usually elutes last.

    • 1H-Indene-2-acetic acid is typically more planar and less sterically hindered than the 3-isomer, leading to stronger retention on

      
      -selective phases.
      
  • Detection: Use a Diode Array Detector (DAD) to compare UV spectra. While similar, the conjugation of the double bond in the 5-membered ring relative to the acetic acid group may cause slight shifts in

    
     (e.g., 254 nm vs 260 nm).
    

References

  • PubChem. (2025).[3] 1H-Indene-3-acetic acid (CAS 1620-00-4).[3] National Library of Medicine. [Link][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Chapter 7: Method Development for Isomers).

  • Restek Corporation. (2023). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions. [Link]

Sources

Safety Operating Guide

1H-Indene-2-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1H-Indene-2-Acetic Acid

Executive Summary & Core Directive

This guide provides the definitive operational protocol for the disposal of 1H-Indene-2-acetic acid (and its structural analogs). Unlike common buffers, this compound is a bioactive organic acid often used as a pharmaceutical intermediate or auxin analog.

The "Stop" Directive:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with strong oxidizers (e.g., permanganates, perchlorates) or strong bases in the waste stream without prior neutralization.

  • ALWAYS segregate as Combustible Chemical Waste for high-temperature incineration.

Hazard Characterization & Waste Profiling

Effective disposal begins with understanding the chemical's behavior in the waste stream. 1H-Indene-2-acetic acid is an organic carboxylic acid. While not typically classified as an acutely toxic "P-listed" waste (under RCRA standards), it poses irritation risks and environmental toxicity potential.

Table 1: Chemical Safety & Waste Profile
ParameterSpecificationOperational Implication
Chemical Structure Indene ring + Carboxylic acid tailCombustible organic solid.
Physical State White to off-white crystalline powderRisk of dust generation during transfer.
Acidity (pKa) ~4.5 - 5.0 (Estimated)Weak acid; compatible with standard organic waste streams but can react exothermically with strong bases.
GHS Classification Warning Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) STOT SE 3 (H335)PPE (Gloves, Goggles, N95/Fume Hood) is mandatory during waste tagging.
Solubility Soluble in Ethanol, DMSO, Acetone. Poorly soluble in water.Waste is usually generated in organic solvent streams.

Pre-Disposal: Segregation & Packaging

The causality of accidents often lies in poor segregation, not the disposal itself.

  • Oxidizer Isolation: As an organic acid with an indene ring (containing a double bond), this compound is susceptible to oxidation. Do not place in waste containers holding Nitric Acid or Chromic Acid. This can generate heat or unstable byproducts.[1]

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

    • Liquids: HDPE carboys or Safety Cans (if in flammable solvents).

  • Labeling: All containers must be tagged before waste is added. The tag must explicitly list: "1H-Indene-2-acetic acid" and the solvent composition (e.g., "90% Ethanol, 1% Active").

Detailed Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Surplus)

Context: You have an old bottle of powder or contaminated weighing boats.

  • Containment: Place the solid material inside a clear plastic bag (primary containment).

  • Sealing: Twist and tape the bag shut to prevent dust aerosolization.

  • Secondary Container: Place the sealed bag into the laboratory's Solid Chemical Waste Drum (usually a wide-mouth fiber or plastic drum).

  • Final Fate: This stream is routed for High-Temperature Incineration (Waste-to-Energy or Destructive Incineration).

Scenario B: Organic Solutions (Reaction Mixtures/Stock Solutions)

Context: The compound is dissolved in DMSO, Ethanol, Methanol, or DCM.

  • Solvent Check: Identify the primary solvent.

    • Halogenated: (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., Ethanol, DMSO, Acetone).

  • Transfer: Pour into the appropriate liquid waste carboy. Use a funnel to prevent spills.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.

  • Final Fate: Fuel blending (Non-Halogenated) or Incineration (Halogenated).

Scenario C: Aqueous Solutions (Buffers/Media)

Context: Dilute concentrations in aqueous buffer.

  • pH Verification: Check the pH of the solution.

    • If pH < 2: Neutralize slowly with dilute Sodium Bicarbonate to pH 5-9.

    • If pH > 12: Neutralize with dilute Acetic Acid.

  • Precipitation Check: Neutralization may cause the indene-acetic acid to precipitate (solubility drops in neutral water). If solids form, filter them out and treat as Solid Waste (Scenario A).

  • Liquid Disposal: Collect the remaining aqueous liquid in the Aqueous Chemical Waste carboy. Do NOT drain dispose unless your facility's specific wastewater permit explicitly allows dilute organic acids (rare for research chemicals).

Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of 1H-Indene-2-acetic acid based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 1H-Indene-2-acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Contaminated Debris StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved BinSolid Solid Waste Bin (Double Bagged) SolidPath->BinSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck OrganicSolvent Organic Solvent (DMSO, EtOH, DCM) SolventCheck->OrganicSolvent AqueousSolvent Aqueous Buffer SolventCheck->AqueousSolvent HalogenCheck Halogenated? OrganicSolvent->HalogenCheck BinAqueous Aqueous Chemical Waste Carboy AqueousSolvent->BinAqueous Check pH (5-9) BinHalo Halogenated Waste Carboy HalogenCheck->BinHalo Yes (e.g. DCM) BinNonHalo Non-Halogenated Waste Carboy HalogenCheck->BinNonHalo No (e.g. DMSO) Destruction High-Temp Incineration BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction BinAqueous->Destruction

Caption: Operational decision tree for segregating 1H-Indene-2-acetic acid waste streams to ensure regulatory compliance and safety.

Emergency Contingency: Spill Response

In the event of a spill, immediate action prevents exposure and contamination spread.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 respirator.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop up the wet slurry and place it in a hazardous waste bag.

  • Liquid Spill:

    • Cover with an absorbent pad or vermiculite.

    • Wait for absorption (2-5 minutes).

    • Collect debris into a sealable bag.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

References

  • PubChem. (2025).[2] 1H-Indene-3-acetic acid (Compound Summary).[2] National Library of Medicine. [Link](Note: Used as primary structural analog reference for physicochemical properties).

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. United States Environmental Protection Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene-2-acetic acid
Reactant of Route 2
1H-Indene-2-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.